BDC2.5 mimotope 1040-51
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C60H99N17O13S |
|---|---|
Poids moléculaire |
1298.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |
Clé InChI |
OWEPERKDAFRHOM-XQYUPZCISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of autoimmune diabetes, particularly type 1 diabetes (T1D), as the BDC2.5 T-cell clone is diabetogenic in the non-obese diabetic (NOD) mouse model. The peptide sequence is RVLPLWVRME.[1] Its molecular weight is 1298.60 g/mol .[1] Research utilizing this mimotope focuses on understanding the mechanisms of T-cell activation, immune tolerance, and the development of potential immunotherapies for T1D.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound. While precise binding affinities and comprehensive dose-response curves are not consistently reported across the literature, the data clearly indicates a potent, dose-dependent activation of BDC2.5 T-cells at nanomolar concentrations.
| Parameter | Value/Observation | Experimental Context | References |
| Peptide Sequence | RVLPLWVRME | N/A | [1] |
| Molecular Weight | 1298.60 g/mol | N/A | [1] |
| Purity | >90% (Typically) | Peptide Synthesis | [2] |
| EC50 | Not explicitly stated, but stimulates at nanomolar concentrations. | T-cell proliferation/activation assays | [3] |
| Application | Concentration Range | Observed Effect | References |
| In vitro T-cell Stimulation | 10 ng/mL - 10 µg/mL | Induction of T-cell proliferation and cytokine production. | [4] |
| IFN-γ ELISPOT Assay | 2 ng/mL | Stimulation of IFN-γ secretion from BDC2.5 T-cells. | [5][6] |
| In vitro T-cell/DC Co-culture | 10 ng/mL | Activation of BDC2.5 T-cells. | |
| In vivo T-cell Activation | 50 ng (peptide equivalent) | Enhanced proliferation of adoptively transferred BDC2.5 T-cells. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various published studies and provide a framework for experimental design.
BDC2.5 T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-51 using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
BDC2.5 TCR transgenic splenocytes
-
This compound peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice
-
96-well round-bottom culture plates
-
Flow cytometer
-
Fluorescently-labeled antibodies (e.g., anti-CD4, anti-Vβ4)
Procedure:
-
Isolate BDC2.5 T-cells: Prepare a single-cell suspension from the spleens of BDC2.5 TCR transgenic mice. BDC2.5 T-cells can be enriched using magnetic-activated cell sorting (MACS) for CD4+ T-cells.
-
CFSE Labeling: Resuspend the isolated T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.
-
Prepare Antigen Presenting Cells (APCs): Isolate splenocytes from non-transgenic NOD mice and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Co-culture: In a 96-well plate, seed 2 x 10^5 irradiated APCs per well. Add 2 x 10^5 CFSE-labeled BDC2.5 T-cells to each well.
-
Stimulation: Add this compound to the wells at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 and the BDC2.5 TCR Vβ4 chain). Analyze the cells using a flow cytometer, gating on the CD4+Vβ4+ population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
IFN-γ ELISPOT Assay
This protocol describes the detection and quantification of IFN-γ secreting BDC2.5 T-cells upon stimulation with mimotope 1040-51.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
AEC (3-amino-9-ethylcarbazole) substrate kit
-
BDC2.5 T-cells and APCs (as described above)
-
This compound peptide
-
Complete RPMI-1640 medium
-
ELISPOT plate reader
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Wash the plate and add 1.5 x 10^5 BDC2.5 T-cells and 1.5 x 10^5 irradiated APCs per well.
-
Stimulation: Add this compound at the desired concentration (e.g., 2 ng/mL).[5][6] Include appropriate negative and positive controls.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BDC2.5 T-Cell activation signaling pathway.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Caption: Workflow for IFN-γ ELISPOT assay.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T Regulatory Cell Therapy for Tolerance Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BDC2.5 mimotope 1040-51 and its related peptides are synthetic agonists for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes. These mimotopes are crucial research tools for studying the mechanisms of autoimmune diabetes, allowing for the specific activation of pathogenic T-cells. This guide details the core mechanism of action of this compound, from initial receptor engagement to downstream cellular responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: TCR Engagement and T-Cell Activation
The primary mechanism of action for the this compound is the activation of the BDC2.5 T-cell clone. This process is initiated through the canonical T-cell activation pathway, which involves the formation of a trimolecular complex.
1.1. Antigen Presentation: The mimotope peptide is taken up by Antigen-Presenting Cells (APCs), such as dendritic cells or B cells. Inside the APC, the peptide is loaded onto the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Ag7 in the context of NOD mice.
1.2. TCR Recognition: The peptide-MHCII complex (pMHC) is then presented on the surface of the APC. The BDC2.5 T-cell, which expresses a TCR specifically recognizing this complex, engages with the pMHC. This binding event is the initial trigger for T-cell activation.
1.3. Signal Transduction Cascade: Upon successful TCR engagement, a cascade of intracellular signaling events is initiated. While the precise phosphorylation events downstream of the BDC2.5 mimotope have not been exhaustively detailed in dedicated literature, the pathway is understood to follow the established model of TCR signaling. This involves the activation of key tyrosine kinases such as Lck and ZAP-70, leading to the phosphorylation of adaptor proteins like LAT and the subsequent activation of multiple downstream pathways, including the PLCγ-Ca2+-NFAT, Ras-MAPK, and PKC-NF-κB pathways. These pathways culminate in the transcriptional activation of genes responsible for T-cell proliferation, differentiation, and effector functions.
1.4. Co-stimulation and Modulation: The activation of BDC2.5 T-cells by the mimotope is further modulated by co-stimulatory and co-inhibitory signals. The Glucocorticoid-Induced TNFR-related protein (GITR) pathway, for instance, has been shown to provide a potent co-stimulatory signal that enhances the proliferation and cytokine production of BDC2.5 T-cells stimulated with an agonist mimotope.
Quantitative Data on BDC2.5 T-Cell Activation
The activation of BDC2.5 T-cells by mimotopes is a dose-dependent process. The following tables summarize the quantitative data available from studies using BDC2.5 mimotopes.
| Table 1: Dose-Response of BDC2.5 T-Cell Activation Markers to Mimotope 1 (AHHPIWARMDA) at Day 1 Post-Stimulation | |||
| Peptide Concentration (µM) | TCR Downregulation (MFI) | CD25 Upregulation (MFI) | CD69 Upregulation (MFI) |
| 0 | ~2500 | ~1000 | ~500 |
| 0.01 | ~2000 | ~2000 | ~1000 |
| 0.1 | ~1500 | ~4000 | ~2000 |
| 1 | ~1000 | ~6000 | ~3000 |
| 10 | ~800 | ~7000 | ~3500 |
| 100 | ~750 | ~7500 | ~4000 |
| MFI: Mean Fluorescence Intensity. Data is approximated from graphical representations in the cited literature. |
| Table 2: Proliferation of BDC2.5 T-Cells in Response to Mimotope 1 (AHHPIWARMDA) at Day 1 Post-Stimulation |
| Peptide Concentration (µM) |
| 0 |
| 0.01 |
| 0.1 |
| 1 |
| 10 |
| 100 |
| Proliferation measured by CFSE dilution. |
Signaling Pathways and Experimental Workflows
BDC2.5 T-Cell Activation Signaling Pathway
Caption: TCR signaling cascade initiated by BDC2.5 mimotope presentation.
Experimental Workflow: T-Cell Proliferation Assay (CFSE)
Caption: Workflow for measuring BDC2.5 T-cell proliferation using CFSE.
Detailed Experimental Protocols
BDC2.5 T-Cell Proliferation Assay using CFSE
Objective: To quantify the proliferation of BDC2.5 T-cells in response to the mimotope.
Materials:
-
Splenocytes from BDC2.5 TCR transgenic NOD mice.
-
Irradiated splenocytes from non-transgenic NOD mice (as APCs).
-
This compound (or related sequence).
-
Complete RPMI media (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD4).
-
96-well flat-bottom culture plates.
Procedure:
-
Prepare BDC2.5 T-cells: Isolate splenocytes from a BDC2.5 transgenic mouse. Resuspend cells at 10 x 106 cells/mL in serum-free media.
-
CFSE Labeling: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quench and Wash: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI media. Wash the cells three times with complete media to remove unbound CFSE.
-
Cell Plating: Resuspend the CFSE-labeled BDC2.5 splenocytes and plate them in a 96-well plate at a density of 2 x 105 cells/well.
-
Prepare APCs and Stimulate: Add 2 x 105 irradiated (3000 rads) NOD splenocytes as APCs to each well. Add the BDC2.5 mimotope at desired final concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include a no-peptide control.
-
Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently-labeled antibodies (e.g., anti-CD4). Analyze the cells by flow cytometry. Gate on the CD4+ population and assess proliferation by observing the sequential halving of CFSE fluorescence intensity.
IFN-γ ELISpot Assay
Objective: To quantify the number of IFN-γ secreting BDC2.5 T-cells upon mimotope stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Anti-mouse IFN-γ capture antibody.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
BDC2.5 splenocytes and irradiated NOD APCs.
-
This compound.
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS. Coat the wells with anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate 5 times with sterile PBS to remove unbound capture antibody. Block the membrane with complete RPMI media for at least 2 hours at 37°C.
-
Cell Plating: Remove the blocking medium. Add 1.5 x 105 BDC2.5 splenocytes and 1.5 x 105 irradiated NOD APCs per well.
-
Stimulation: Add the BDC2.5 mimotope at the desired concentration (e.g., 2 ng/mL). Include appropriate positive (e.g., anti-CD3) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Conclusion
The this compound is a powerful tool that acts as a specific agonist for the pathogenic BDC2.5 T-cell clone. Its mechanism of action follows the classical pathway of T-cell activation, initiated by TCR engagement with the mimotope presented on MHC class II I-Ag7. This leads to a well-defined cascade of intracellular signaling, culminating in T-cell proliferation, activation marker upregulation, and effector cytokine secretion. The quantitative data and detailed protocols provided herein offer a comprehensive resource for researchers utilizing this system to investigate the cellular and molecular underpinnings of autoimmune diabetes and to explore potential therapeutic interventions.
Unraveling the Discovery of BDC2.5 Mimotope 1040-51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery of the BDC2.5 mimotope 1040-51, a significant tool in the study of autoimmune diabetes. The BDC2.5 T-cell receptor (TCR) is derived from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key animal model for Type 1 Diabetes. For years, the natural antigen that activates these T-cells remained elusive. The discovery of mimotopes, synthetic peptides that mimic the natural ligand, was a pivotal breakthrough in understanding the pathogenesis of this autoimmune disease. This guide will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with the identification and characterization of the 1040-51 mimotope.
The Quest for the BDC2.5 Ligand: Discovery of Mimotope 1040-51
The identification of the this compound was achieved through the screening of a positional scanning synthetic combinatorial peptide library (PS-SCL). This powerful technique allows for the systematic evaluation of a vast number of peptides to identify sequences that elicit a specific biological response, in this case, the activation of BDC2.5 T-cells.
Experimental Protocol: Positional Scanning Synthetic Combinatorial Library (PS-SCL) Screening
The core of the discovery was a T-cell proliferation assay, which measures the extent to which T-cells divide in response to an antigenic stimulus.
Cell Preparation:
-
T-cells: Splenocytes from BDC2.5 TCR transgenic NOD mice were used as the source of BDC2.5 T-cells.
-
Antigen-Presenting Cells (APCs): Irradiated splenocytes from non-transgenic NOD mice were used as APCs.
Screening Process:
-
A decapeptide library was synthesized, with each of the ten positions in the peptide systematically defined with one of the 20 proteinogenic amino acids, while the other nine positions consisted of a mixture of all 20 amino acids.
-
BDC2.5 T-cells were co-cultured with APCs in the presence of individual peptide pools from the library.
-
T-cell proliferation was measured by the incorporation of [3H]thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells. The amount of radioactivity is directly proportional to the degree of T-cell proliferation.
-
The peptide pools that induced the highest levels of proliferation were identified, revealing the preferred amino acids at each position of the peptide sequence for optimal BDC2.5 T-cell activation.
Data Presentation: Deciphering the Code of T-Cell Activation
The screening of the decapeptide library revealed a distinct amino acid preference for BDC2.5 T-cell activation. The initial scan indicated that mixtures with Proline (P) fixed at position 4 and Methionine (M) fixed at position 9 were highly active in stimulating BDC2.5 T-cells. Based on these and other less dominant preferences, individual peptides were synthesized and tested. The following table summarizes the proliferation data for some of the most potent mimotopes identified in early studies, including sequences closely related to what would be designated 1040-51.
| Peptide Sequence | Concentration (µM) | T-Cell Proliferation (cpm) |
| Mimotope 1040-51 (RVLPLWVRME) | 1 | > 100,000 |
| Mimotope p79 | 1 | > 120,000 |
| Mimotope 1 (Mim1) | 1 | > 150,000 |
| Control Peptide | 1 | < 2,000 |
Note: The exact counts per minute (cpm) values from the initial discovery of 1040-51 are not publicly available in full detail. The data presented is a representative summary based on subsequent characterization studies of highly potent BDC2.5 mimotopes.
Synthesis and Characterization of Mimotope 1040-51
Following the identification of the optimal amino acid sequence from the library screening, the 1040-51 peptide (Sequence: Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu) was synthesized for further characterization and use in research.
Experimental Protocol: Peptide Synthesis
The 1040-51 mimotope is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: The C-terminal amino acid (Glutamic acid) is attached to a solid support resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed.
-
Coupling: The next amino acid in the sequence (Methionine), with its N-terminus protected by Fmoc, is activated and coupled to the deprotected N-terminus of the previous amino acid.
-
Washing: The resin is washed to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Biological Activity and Signaling Pathways
The 1040-51 mimotope is a potent agonist for the BDC2.5 TCR, meaning it effectively stimulates the T-cell to become activated, proliferate, and carry out its effector functions. This activation is initiated by the binding of the peptide-MHC class II complex on the APC to the BDC2.5 TCR.
Experimental Workflow: BDC2.5 T-Cell Activation Assay
Caption: Workflow for assessing BDC2.5 T-cell proliferation in response to the 1040-51 mimotope.
Signaling Cascade: Downstream of TCR Engagement
The binding of the 1040-51 mimotope presented by the I-A^g7 MHC class II molecule to the BDC2.5 TCR initiates a complex intracellular signaling cascade, leading to T-cell activation. While the precise signaling signature of this specific mimotope is an area of ongoing research, the general principles of TCR signaling are well-established.
Caption: Simplified overview of the TCR signaling cascade initiated by mimotope binding.
Conclusion
The discovery of the this compound through positional scanning synthetic combinatorial library screening was a landmark achievement in the field of autoimmune diabetes research. It provided a crucial tool to study the activation and function of diabetogenic T-cells in the absence of the then-unknown natural antigen. This technical guide has outlined the key experimental methodologies, presented a summary of the expected quantitative outcomes, and provided a visual representation of the experimental and biological processes involved. The continued use of this and other mimotopes is essential for developing and testing novel immunotherapies aimed at preventing and treating Type 1 Diabetes.
The Structure and Function of BDC2.5 Mimotope 1040-51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BDC2.5 T-cell receptor (TCR) is a well-established model for studying the autoimmune mechanisms underlying type 1 diabetes. A key tool in this research is the synthetic peptide, BDC2.5 mimotope 1040-51, a potent agonist for the BDC2.5 T-cell clone. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological function of this mimotope. Detailed experimental protocols for its use in T-cell activation assays are provided, along with a summary of its role in activating downstream signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology and drug development focused on autoimmune diseases.
Core Structure and Physicochemical Properties
This compound is a synthetic decapeptide identified through screening of peptide libraries for its ability to potently stimulate the diabetogenic BDC2.5 T-cell clone isolated from non-obese diabetic (NOD) mice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | RTRPLWVRME | [1][2] |
| Molecular Formula | C60H99N17O13S | MedChemExpress |
| Molecular Weight | 1298.60 g/mol | MedChemExpress |
| Purity | >95% (typically) | [3] |
| Form | Lyophilized powder | [3] |
| Storage | -20°C | [3] |
Biological Activity and Quantitative Data
Table 2: Functional Activity of this compound
| Assay | Cell Type | Mimotope Concentration | Observed Effect | Reference |
| T-Cell Proliferation | BDC2.5 splenocytes | 0.1 - 10 µg/mL | Dose-dependent increase in proliferation | [4] |
| IFN-γ Secretion (ELISPOT) | CD4+ BDC2.5 T-cells | 2 ng/mL | Potent stimulation of IFN-γ secretion | [5] |
| Upregulation of Activation Markers (CD25, CD69) | BDC2.5 splenocytes | 0.01 - 100 µM | Dose-dependent upregulation of CD25 and CD69 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Peptide Synthesis and Purification
Standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the method of choice for producing this compound (RTRPLWVRME).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Selection: A suitable resin, such as Rink Amide resin, is used to obtain a C-terminal amide.
-
Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin.
-
Washing: After each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
T-Cell Proliferation Assay using CellTrace™ Violet
This assay measures the proliferation of T-cells in response to stimulation with the mimotope.
Protocol 2: T-Cell Proliferation Assay
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse.
-
Cell Labeling: Label the splenocytes with CellTrace™ Violet according to the manufacturer's instructions. This dye is partitioned equally between daughter cells upon division, allowing for the tracking of cell proliferation.
-
Cell Culture: Plate the labeled BDC2.5 T-cells in a 96-well flat-bottom plate at a density of 6 x 105 cells/well.
-
Stimulation: Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, TCR Vβ4). Analyze the cells by flow cytometry, gating on the CD4+ T-cell population. Proliferation is measured by the dilution of the CellTrace™ Violet dye.
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation.
Protocol 3: IFN-γ ELISPOT Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and add 1.5 x 105 purified CD4+ BDC2.5 T-cells per well.
-
Stimulation: Add this compound to the wells at the desired concentration (e.g., 2 ng/mL). Include a positive control (e.g., anti-CD3 antibody) and a negative control (no stimulus).
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by streptavidin-horseradish peroxidase.
-
Spot Development: Add a substrate solution (e.g., AEC) to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISPOT reader. The results are expressed as spot-forming cells (SFC) per 106 cells.[5]
Signaling Pathways and Experimental Workflows
The interaction of this compound with the BDC2.5 TCR initiates a cascade of intracellular signaling events, leading to T-cell activation.
T-Cell Receptor (TCR) Signaling Pathway
The engagement of the BDC2.5 TCR by the mimotope-MHC complex triggers a well-characterized signaling cascade.
References
- 1. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
BDC2.5 Mimotope 1040-51: A Technical Guide for Type 1 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR), a key player in the autoimmune destruction of pancreatic β-cells in the non-obese diabetic (NOD) mouse model of type 1 diabetes. This guide provides an in-depth overview of the this compound, including its properties, relevant experimental protocols, and a summary of key quantitative data from preclinical research. It is intended to serve as a technical resource for researchers utilizing this mimotope to investigate the mechanisms of type 1 diabetes and to develop novel immunotherapies.
Introduction to this compound
The BDC2.5 T-cell clone, isolated from a diabetic NOD mouse, is a CD4+ T-cell clone that recognizes an unknown autoantigen presented by the MHC class II molecule I-Ag7 on β-cells, leading to insulitis and diabetes. The this compound, with the amino acid sequence Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu (RVLPLWVRME) , was identified as a strong agonist for the BDC2.5 TCR. This mimotope is a valuable tool for in vitro and in vivo studies of diabetogenic T-cell activation, proliferation, and function.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing the this compound to stimulate BDC2.5 T-cells.
Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to 1040-51 Mimotope
| Assay Type | Cell Type | Stimulus | Concentration | Proliferation Metric | Result | Reference |
| [3H]Thymidine Incorporation | Purified BDC2.5 CD4+ T-cells | 1040-51 mimotope | Not specified | Stimulation Index | Increased (p = 0.03) | [1] |
| CFSE Dilution | BDC2.5 splenocytes | 1040-51 mimotope | 0.05 - 1 µg/ml | % Proliferating CD4+ T-cells | Dose-dependent increase | |
| CFSE Dilution | CFSE-labeled BDC2.5 CD4+ T-cells | In vivo administration | Not applicable | % Divided Cells (in Pancreatic Lymph Nodes) | 49% undivided (control) vs. 21% undivided (anti-GITR treated) | [2] |
| CFSE Dilution | Islet-infiltrating BDC2.5 T-cells | In vivo administration | Not applicable | % Cells with >5 divisions | 84% (anti-GITR treated) | [2] |
Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with 1040-51 Mimotope
| Cytokine | Assay Type | Cell Type | Stimulus | Concentration | Result | Reference |
| IFN-γ | ELISPOT | CD4+ BDC2.5 T-cells | 1040-51 mimotope + anti-GITR Ab | 2 ng/ml | Dose-dependent increase in SFC/106 cells | [2] |
| TNF-α | Intracellular Staining | Splenic BDC2.5 T-cells | BDC2.5 mimotope | 10 ng/ml | Significant increase in % TNF-α+ CD4+ T-cells | [3] |
| IL-17A | Intracellular Staining | Splenic BDC2.5 T-cells | BDC2.5 mimotope | 10 ng/ml | No significant change in % IL-17A+ CD4+ T-cells | [3] |
| IL-10 | Not specified | Not specified | 1040-51 mimotope | Not specified | Limited direct quantitative data available |
Table 3: In Vivo Effects of BDC2.5 T-Cells Stimulated with 1040-51 Mimotope in NOD Mice
| In Vivo Model | Treatment | Outcome Measured | Result | Reference |
| Adoptive Transfer | BDC2.5 T-cells stimulated with a cross-reactive peptide | Diabetes Incidence | 100% of recipients diabetic | [4] |
| Adoptive Transfer | BDC2.5 T-cells from B cell-depleted donors | Diabetes Onset | More rapid onset (100% in <20 days vs. 100% by 80 days) | [5] |
| Adoptive Transfer | Naïve BDC2.5 T-cells (5 x 105) | Diabetes Onset | Diabetes within 13.0 ± 1.2 days | [3] |
| Adoptive Transfer | In vitro preactivated BDC2.5 T-cells | Diabetes Onset | Accelerated compared to naïve T-cells | [3] |
| Insulitis Model | Infusion of CFSE-labeled BDC2.5 T-cells | Pancreatic Infiltration | Increased infiltration with anti-GITR treatment | [2] |
Experimental Protocols
In Vitro BDC2.5 T-Cell Proliferation Assay using CFSE
This protocol describes the stimulation of BDC2.5 T-cells with the 1040-51 mimotope and measurement of proliferation by carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
BDC2.5 TCR transgenic NOD mouse spleen or lymph nodes
-
This compound (RVLPLWVRME)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleen and/or lymph nodes of a BDC2.5 TCR transgenic NOD mouse.
-
Label the cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
Plate the CFSE-labeled BDC2.5 T-cells at a density of 2 x 105 cells/well in a 96-well plate.
-
Add irradiated APCs at a ratio of 1:1 to 1:5 (T-cell:APC).
-
Add the this compound at various concentrations (e.g., 0.05, 0.2, 0.5, and 1 µg/ml). Include a no-peptide control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, Vβ4).
-
Analyze the cells by flow cytometry. Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
Adoptive Transfer of BDC2.5 T-Cells to Induce Diabetes
This protocol outlines the procedure for transferring BDC2.5 T-cells, either naïve or pre-activated with the 1040-51 mimotope, into recipient NOD mice to induce diabetes.
Materials:
-
BDC2.5 TCR transgenic NOD mice (donor)
-
NOD.scid or NOD.Rag1-/- mice (recipient)
-
This compound
-
Sterile PBS
-
Complete RPMI-1640 medium
Procedure:
-
Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse and prepare a single-cell suspension.
-
(Optional) For pre-activation, culture the splenocytes with 10 µg/mL of this compound for 3 days.[3]
-
Purify CD4+ T-cells using magnetic bead separation or flow cytometry sorting.
-
Wash the purified BDC2.5 CD4+ T-cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 105 to 1 x 107 cells per 100-200 µl).
-
Inject the cell suspension intravenously (i.v.) into the tail vein of recipient NOD.scid or NOD.Rag1-/- mice.
-
Monitor the mice for diabetes onset by measuring blood glucose levels regularly (e.g., twice weekly). Diabetes is typically defined as a blood glucose level >250 mg/dL for two consecutive readings.
Histological Assessment of Insulitis
This protocol describes the method for scoring the degree of immune cell infiltration into the pancreatic islets.
Materials:
-
Mouse pancreas
-
10% neutral buffered formalin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Harvest the pancreas from the experimental mouse and fix it in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope and score the islets for insulitis based on the following criteria:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).
-
Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.
-
Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.
-
-
Analyze at least 50-60 islets per pancreas for an accurate assessment.
Visualizations
BDC2.5 TCR Signaling Pathway
The following diagram illustrates the initial signaling cascade upon engagement of the BDC2.5 TCR with the 1040-51 mimotope presented by an antigen-presenting cell.
References
- 1. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
The Role of BDC2.5 Mimotope 1040-51 in Autoimmunity: A Technical Guide
Abstract
The BDC2.5 mimotope 1040-51 is a synthetic agonist peptide that plays a pivotal role in the study of Type 1 Diabetes (T1D) within the context of the non-obese diabetic (NOD) mouse model.[1] This mimotope effectively stimulates the diabetogenic CD4+ T cell clone BDC2.5, which is reactive to a yet-unidentified pancreatic beta-cell autoantigen.[2][3][4] By mimicking this natural antigen, the 1040-51 peptide provides researchers with a reliable tool to induce and study T-cell activation, proliferation, migration, and effector functions. This technical guide provides an in-depth overview of the mimotope's mechanism of action, its applications in experimental models of autoimmunity, detailed experimental protocols, and its use in evaluating potential immunotherapies.
Introduction
1.1 The Non-Obese Diabetic (NOD) Mouse Model
The non-obese diabetic (NOD) mouse is the most extensively studied animal model for human Type 1 Diabetes (T1D).[5] These mice spontaneously develop autoimmune diabetes, characterized by the infiltration of immune cells into the pancreatic islets of Langerhans (a process called insulitis), leading to the progressive destruction of insulin-producing beta cells.[5] This model is invaluable for investigating disease pathogenesis and for testing therapeutic interventions.
1.2 The Diabetogenic BDC2.5 T Cell Clone
The BDC2.5 T cell clone was originally isolated from a diabetic NOD mouse and is instrumental in T1D research.[6] These CD4+ T cells express a specific T-cell receptor (TCR) that recognizes an unknown autoantigen derived from a beta-cell granule protein, presented by the MHC class II molecule I-Ag7.[2][3][4][6] The transfer of BDC2.5 T cells into immunodeficient NOD mice is sufficient to rapidly induce diabetes, confirming their pathogenic role in the disease.[5][7]
1.3 Mimotopes in Autoimmunity Research
Mimotopes are peptides, often identified from combinatorial libraries, that mimic the binding and biological activity of a natural epitope.[4][8] In autoimmunity, where the precise identity of self-antigens can be elusive, mimotopes serve as powerful surrogate antigens.[4] They can be designed to have altered affinities for the TCR or MHC, allowing for the fine-tuning of T-cell responses to study mechanisms of tolerance, activation, and regulation.[8]
1.4 this compound
The this compound is an agonistic peptide specifically identified for its ability to stimulate the BDC2.5 T cell clone.[1][2][3] It is widely used in both in vitro and in vivo studies to investigate the behavior of diabetogenic T cells and to model the autoimmune processes that lead to T1D.[2][3][9]
Mechanism of Action
2.1 TCR-pMHC Interaction and T Cell Activation
The primary mechanism of action for mimotope 1040-51 involves its presentation by Antigen Presenting Cells (APCs), such as dendritic cells or B cells, on the I-Ag7 MHC class II molecule. The resulting peptide-MHC (pMHC) complex is then recognized by the BDC2.5 TCR. This binding, along with co-stimulatory signals (e.g., CD28-B7 interaction), initiates a downstream signaling cascade within the T cell.
2.2 Downstream Signaling and Effector Functions
Upon successful TCR and co-stimulatory engagement, a cascade involving kinases like Lck and ZAP-70 is triggered. This leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These factors orchestrate a program of T-cell activation, resulting in cellular proliferation, differentiation into effector T cells, and the production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which contributes to beta-cell destruction.
Applications in Autoimmunity Research
3.1 In Vitro Stimulation of Diabetogenic T Cells Mimotope 1040-51 is routinely used to expand and study BDC2.5 T cells in culture. This allows for controlled experiments to measure proliferation, cytokine secretion, and the expression of activation markers in response to a defined antigenic stimulus.[2][3]
3.2 Adoptive Transfer Models of Type 1 Diabetes The adoptive transfer of BDC2.5 T cells into immunodeficient NOD mice (e.g., NOD.SCID or NOD.Rag1-/-) is a cornerstone model for studying T1D.[5][7] While naive BDC2.5 T cells can induce disease, prior in vitro stimulation with mimotope 1040-51 can be used to synchronize and enhance their pathogenic potential, leading to more rapid and consistent disease onset.[10]
3.3 Evaluating Immunotherapeutic Interventions By providing a consistent method to trigger a diabetogenic T-cell response, the mimotope is invaluable for testing the efficacy of potential therapies. For example, it has been used to demonstrate that blocking the GITR/GITRL costimulatory pathway can reduce T-cell activation and protect against diabetes.[2][11] It is also used in co-culture experiments to assess the suppressive capacity of regulatory B and T cell populations.[12][13]
Key Experimental Protocols & Data
4.1 Protocol: In Vitro BDC2.5 T Cell Stimulation and Proliferation Assay This protocol outlines the general steps for assessing T-cell proliferation in response to the mimotope, commonly measured by Carboxyfluorescein succinimidyl ester (CFSE) dilution via flow cytometry.
4.2 Protocol: IFN-γ ELISPOT Assay for T Cell Function The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify cytokine-secreting cells. This protocol describes its use for measuring IFN-γ production by BDC2.5 T cells.
-
Plate Coating: Coat a 96-well PVDF plate overnight with an anti-IFN-γ capture antibody.[2][3]
-
Cell Plating: Add 1.5 x 105 BDC2.5 CD4+ T cells per well along with irradiated APCs.[2][3]
-
Stimulation: Add this compound to the wells at a final concentration of 2 ng/ml.[2][3]
-
Incubation: Culture the cells for 20-24 hours at 37°C.[2][3]
-
Detection: Lyse the cells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).[2][3]
-
Development: Add a substrate (e.g., AEC) to form insoluble spots, where each spot represents a single IFN-γ-producing cell.[2][3]
-
Analysis: Count the spots using an automated ELISPOT reader. Results are expressed as Spot-Forming Cells (SFC) per million input cells.[2][3]
4.3 Protocol: Adoptive Transfer Model for Rapid T1D Induction This workflow is a powerful in vivo method to study T1D pathogenesis and intervention in an accelerated timeframe.[5]
4.4 Data Summary Tables
Table 1: Representative In Vitro Experimental Parameters
| Experiment Type | Cell Types | Stimulant & Concentration | Incubation | Readout | Reference |
|---|---|---|---|---|---|
| IFN-γ ELISPOT | CD4+ BDC2.5 T-cells, Irradiated APCs | Mimotope 1040-51 (2 ng/ml) | 20 hours | Spot-Forming Cells (SFC)/106 cells | [2][3][14] |
| T-Cell Culture | CD4+ BDC2.5 T-cells | Mimotope 1040-51 (10 ng/ml) | 3 days | GFP expression (Foxp3 reporter) | [9][15] |
| T-Cell Proliferation | CD4+ BDC2.5 T-cells, Mitomycin-C treated APCs | BDC Mimotope (unspecified concentration) | 48 hours + 18 hours | 3H-Thymidine incorporation |[13] |
Table 2: Representative In Vivo Adoptive Transfer Parameters
| Donor Cells | Cell Number | Recipient Strain | Typical Time to Onset | Primary Outcome | Reference |
|---|---|---|---|---|---|
| Purified splenic BDC2.5 CD4+ T-cells | 5 x 105 | NOD.SCID | ~10-14 days | Diabetes Incidence (p=0.031 vs control) | [7] |
| FACS-purified CD62L+ BDC2.5 CD4+ T-cells | Small numbers | NOD.SCID | < 2 weeks | 100% Diabetes Incidence | [5] |
| CFSE-labeled CD4+ BDC2.5 T-cells | 1 x 107 | 3-4 week old NOD | 7 days (analysis point) | T-cell proliferation and migration |[2][11] |
Case Study: Investigating the GITR/GITRL Costimulatory Pathway
A key example of the utility of mimotope 1040-51 comes from studies on the Glucocorticoid-Induced TNFR-related protein (GITR, or TNFRSF18) and its ligand (GITRL). Researchers used the mimotope to probe the role of this pathway in BDC2.5 T-cell function.
-
Finding 1: Stimulating BDC2.5 T cells with mimotope 1040-51 in the presence of an activating anti-GITR antibody led to a significant, dose-dependent increase in IFN-γ production compared to stimulation with the mimotope alone.[2][3][14]
-
Finding 2: In an adoptive transfer model, treating recipient mice with a blocking anti-GITRL antibody after the transfer of BDC2.5 T cells resulted in decreased proliferation and activation of the diabetogenic T cells within the pancreatic lymph nodes.[2][11]
Conclusion and Future Directions
This compound is an indispensable reagent for research into the mechanisms of Type 1 Diabetes. It provides a standardized and potent stimulus for the key pathogenic T cell clone in the NOD mouse model, enabling reproducible studies of T-cell biology, autoimmune pathogenesis, and therapeutic intervention. Future applications will likely include its use in high-throughput screening of small molecule inhibitors of T-cell activation, the development and testing of novel antigen-specific immunotherapies, and further dissection of the complex signaling pathways that govern the balance between autoimmunity and tolerance.
References
- 1. genscript.com [genscript.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 5. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 004460 - BDC2.5 TCR Strain Details [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide mimotopes alter T cell function in cancer and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Frontiers | NLRP6 deficiency expands a novel CD103+ B cell population that confers immune tolerance in NOD mice [frontiersin.org]
- 14. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 15. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the BDC2.5 Mimotope 1040-51 and its Application in Non-Obese Diabetic (NOD) Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. The Non-Obese Diabetic (NOD) mouse is a crucial model for studying the pathogenesis of T1D and for developing potential therapies. Within this model, the BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used tool. BDC2.5 T-cells are diabetogenic CD4+ T-cells that recognize an unknown autoantigen in the pancreatic islets, presented by the MHC class II molecule I-Ag7.[1][2] The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell clone, playing a significant role in in vitro and in vivo studies of autoimmune diabetes.[3][4] This technical guide provides a comprehensive overview of the this compound, its interaction with the BDC2.5 TCR, and its application in experimental protocols using NOD mice.
This compound: Core Characteristics
The this compound is a decapeptide with the amino acid sequence RTRPLWVRME .[1] It was identified as a potent stimulator of the BDC2.5 T-cell clone and is recognized by the BDC2.5 TCR in the context of the I-Ag7 MHC class II molecule, which is the key genetic susceptibility allele for T1D in NOD mice.[1][5] While the natural autoantigen for the BDC2.5 TCR was later identified as a hybrid insulin (B600854) peptide, the 1040-51 mimotope remains a valuable tool for its strong and consistent agonistic activity.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing the this compound to stimulate BDC2.5 T-cells in NOD mice. These data provide insights into T-cell proliferation, cytokine production, and the induction of regulatory T-cells.
Table 1: In Vitro T-Cell Proliferation in Response to this compound
| Mimotope Concentration | T-Cell Source | Assay Type | Readout | Key Findings | Reference |
| 0.05 - 1 µg/ml | BDC2.5 splenocytes | CFSE Dilution | % Proliferation | Dose-dependent increase in proliferation. | [7] |
| Not Specified | Purified CD4+ BDC2.5 T-cells | [3H]thymidine incorporation | cpm | Significant proliferation compared to no peptide control. | [6] |
| 10 ng/ml | Naive BDC2.5 T-cells | Cell Culture | Cell Division | Induction of T-cell division. | [8] |
| 2 ng/ml | CD4+ BDC2.5 T-cells | ELISPOT | IFN-γ Spot Forming Cells | Stimulation of IFN-γ production. | [5] |
Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-51
| Cytokine | Mimotope Concentration | Experimental Condition | Key Findings | Reference |
| IFN-γ | 2 ng/ml | Co-culture with anti-GITR antibody | Increased IFN-γ production in a dose-dependent manner with anti-GITR. | [5][8] |
| IFN-γ, IL-17A | Not Specified | Splenic CD4+ T-cells from BDC2.5+Il-10-/- NOD mice | Increased expression of inflammatory cytokines. | [1] |
| TNF-α | Not Specified | CD4+ T-cells from pancreatic lymph nodes of BDC2.5+Il-10-/- NOD mice | Increased TNF-α expression. | [1] |
Table 3: Induction of Foxp3+ Regulatory T-Cells (Tregs) using this compound
| Experimental Approach | Key Findings | Reference |
| Targeting mimotope to DEC-205 on Dendritic Cells | Efficient conversion of naive BDC2.5 CD4+ T-cells into Foxp3+ Tregs. | [1][9] |
| In vitro culture with TGF-β | Induction of Foxp3 expression in naive BDC2.5 T-cells. | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound and NOD mice are provided below.
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Dilution
This protocol details the steps for measuring the proliferation of BDC2.5 T-cells in response to the 1040-51 mimotope using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Spleen from BDC2.5 TCR transgenic NOD mice
-
This compound peptide
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-Vβ4)
-
96-well round-bottom plates
Procedure:
-
Prepare Splenocytes:
-
Aseptically harvest the spleen from a BDC2.5 NOD mouse.
-
Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells twice with complete RPMI medium.
-
-
CFSE Staining:
-
Resuspend splenocytes at a concentration of 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled splenocytes at 2 x 106 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.
-
Add 100 µL of complete RPMI medium containing the this compound at various concentrations (e.g., 0.05, 0.2, 0.5, 1 µg/ml).[7] Include a no-peptide control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4 and Vβ4 to identify the BDC2.5 T-cell population.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+Vβ4+ T-cell population and examining the CFSE fluorescence histogram. Proliferation is indicated by the appearance of distinct peaks with successively halved fluorescence intensity.
-
Protocol 2: In Vitro Induction of Foxp3+ Regulatory T-Cells (Tregs)
This protocol describes the conversion of naive BDC2.5 CD4+ T-cells into Foxp3+ Tregs using the 1040-51 mimotope.
Materials:
-
Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice
-
CD4+ T-cell isolation kit (e.g., magnetic beads)
-
FACS sorter
-
This compound peptide
-
Recombinant human IL-2
-
Recombinant mouse TGF-β
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Foxp3 staining buffer set
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25, anti-Foxp3)
Procedure:
-
Isolate Naive BDC2.5 T-Cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of BDC2.5 NOD mice.
-
Enrich for CD4+ T-cells using a negative selection kit.
-
Stain the enriched CD4+ T-cells with antibodies against CD4, CD62L, and CD25.
-
Sort for the naive T-cell population (CD4+CD62LhighCD25-) using a FACS sorter.
-
-
Treg Induction Culture:
-
Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Plate the sorted naive BDC2.5 T-cells at 1 x 105 cells/well.
-
Add complete RPMI medium containing:
-
Incubate for 3-4 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (CD4, CD25).
-
Perform intracellular staining for Foxp3 using a Foxp3 staining buffer set according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of CD25+Foxp3+ cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the this compound and NOD mice.
Signaling Pathways
Experimental Workflows
Conclusion
The this compound is an indispensable tool for researchers studying autoimmune diabetes in the NOD mouse model. Its potent agonistic activity on the diabetogenic BDC2.5 T-cell clone allows for robust and reproducible in vitro and in vivo experiments. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. By leveraging this information, researchers and drug development professionals can design and execute more effective studies to unravel the complexities of T1D and develop novel therapeutic interventions.
References
- 1. IL-10 Deficiency Accelerates Type 1 Diabetes Development via Modulation of Innate and Adaptive Immune Cells and Gut Microbiota in BDC2.5 NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Agonistic Properties of BDC2.5 Mimotope 1040-51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T-cell receptor (TCR) is derived from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key model for autoimmune type 1 diabetes research. The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR.[1][2][3][4] Its ability to effectively stimulate BDC2.5 T-cells makes it an invaluable tool for studying the mechanisms of T-cell activation, immune tolerance, and the pathogenesis of type 1 diabetes. This document provides an in-depth technical overview of the agonistic properties of this compound, including quantitative data on its activity, detailed experimental protocols, and a visualization of the induced signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the agonistic activity of this compound on BDC2.5 T-cells.
Table 1: T-Cell Proliferation Assay
| Parameter | Value | Reference |
| Cell Type | BDC2.5 CD4+ T-cells | Serr I, et al. (2019) |
| Mimotope Concentration | 0.05, 0.2, 0.5, 1 µg/ml | Serr I, et al. (2019) |
| Incubation Time | 48 hours | Serr I, et al. (2019) |
| Readout | CFSE dilution | Serr I, et al. (2019) |
| Result | Decreased proliferation in the presence of TLR4 inhibitor CLI-095 | Serr I, et al. (2019) |
Table 2: IFN-γ ELISPOT Assay
| Parameter | Value | Reference |
| Cell Type | CD4+ BDC2.5 T-cells | Nocentini et al. (2009) |
| Mimotope Concentration | 2 ng/ml | Nocentini et al. (2009) |
| Cell Density | 1.5 x 10^5 cells/well | Nocentini et al. (2009) |
| Incubation Time | 20 hours | Nocentini et al. (2009) |
| Readout | Spot-Forming Cells (SFC) / 10^6 cells | Nocentini et al. (2009) |
| Result | Increased IFN-γ production with anti-GITR antibody co-stimulation | Nocentini et al. (2009) |
Signaling Pathway
Upon engagement of the BDC2.5 TCR by the 1040-51 mimotope presented on an MHC class II molecule, a canonical TCR signaling cascade is initiated. This leads to the activation of downstream pathways responsible for T-cell proliferation, differentiation, and cytokine production.
Caption: TCR signaling cascade initiated by mimotope 1040-51.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted from Serr I, et al. (2019) and is designed to measure the proliferation of BDC2.5 T-cells in response to mimotope 1040-51.
Materials:
-
BDC2.5 splenocytes
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice.
-
Label the splenocytes with CFSE according to the manufacturer's instructions. A typical concentration is 2.5 µM.
-
Seed 5 x 10^5 CFSE-labeled splenocytes per well in a 96-well plate.
-
Stimulate the cells with varying concentrations of this compound (e.g., 0.05, 0.2, 0.5, and 1 µg/ml).
-
Incubate the plate at 37°C for 48 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Caption: Workflow for CFSE-based T-cell proliferation assay.
IFN-γ ELISPOT Assay
This protocol is based on the methodology described by Nocentini et al. (2009) to quantify IFN-γ secreting BDC2.5 T-cells.
Materials:
-
PVDF ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
CD4+ BDC2.5 T-cells
-
This compound
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate
-
ELISPOT reader
Procedure:
-
Coat a PVDF ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding.
-
Add 1.5 x 10^5 CD4+ BDC2.5 T-cells to each well.
-
Stimulate the cells with this compound at a final concentration of 2 ng/ml.
-
Incubate the plate for 20 hours at 37°C.
-
Lyse the cells and wash the plate.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add AEC substrate to develop spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Caption: Workflow for IFN-γ ELISPOT assay.
Conclusion
This compound is a well-characterized and potent agonist for the BDC2.5 TCR. Its ability to robustly induce T-cell proliferation and cytokine production makes it an essential reagent for in vitro and in vivo studies of autoimmune diabetes. The provided data and protocols offer a comprehensive resource for researchers aiming to utilize this mimotope in their investigations. Further research into the precise downstream signaling events and the in vivo consequences of T-cell activation by this mimotope will continue to enhance our understanding of T-cell-mediated autoimmunity.
References
- 1. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BDC2.5 Mimotope 1040-51 and its Target Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T-cell receptor (TCR), derived from a diabetogenic CD4+ T-cell clone in the non-obese diabetic (NOD) mouse model of Type 1 Diabetes, is a critical tool for studying autoimmune diabetes. The BDC2.5 mimotope 1040-51 is a synthetic peptide agonist that specifically activates T-cells expressing this receptor. This technical guide provides a comprehensive overview of the this compound, its target receptor, and associated experimental protocols and signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, autoimmune disease, and drug development.
The BDC2.5 TCR and its Ligand
The target receptor for the this compound is the BDC2.5 T-cell receptor. This TCR recognizes its ligand in the context of the Major Histocompatibility Complex (MHC) class II molecule, I-Ag7, which is expressed on antigen-presenting cells (APCs). The mimotope 1040-51 acts as a potent agonist, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine production. This interaction is a key model for studying the autoimmune processes that lead to the destruction of insulin-producing beta cells in the pancreas.
Quantitative Data Summary
| In Vitro T-Cell Activation Parameters | |
| Parameter | Value/Observation |
| Mimotope Concentration for T-Cell Stimulation (IFN-γ ELISPOT) | 2 ng/mL[1][2] |
| Mimotope Concentration for T-Cell Proliferation (CFSE Assay) | 0.05, 0.2, 0.5, and 1 µg/mL[3] |
| Mimotope Concentration for In Vitro T-Cell Culture | 10 ng/mL[4] |
| Upregulation of Activation Markers (CD25, CD69) | Dose-dependent increase observed with increasing mimotope concentrations. |
| In Vivo Adoptive Transfer Parameters | |
| Parameter | Value/Observation |
| Number of BDC2.5 T-cells Transferred | 1 x 106 cells/mouse[5][6] |
| Time to Diabetes Onset | Within 11-14 days post-transfer in NOD.SCID mice[5][6] |
| In Vivo Proliferation | Enhanced proliferation of BDC2.5 T-cells in pancreatic lymph nodes and islets.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound are provided below.
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ secreting BDC2.5 T-cells upon stimulation with the 1040-51 mimotope.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
Antigen-presenting cells (e.g., irradiated splenocytes)
-
Complete RPMI-1640 medium
Procedure:
-
Coat the PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plates and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Add BDC2.5 T-cells and APCs to the wells.
-
Stimulate the cells with this compound (2 ng/mL) for 20-24 hours at 37°C.[1][2]
-
Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-HRP for 1 hour at room temperature.
-
Wash the plates and add AEC substrate solution to develop the spots.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots using an ELISPOT reader.
CFSE Proliferation Assay
This assay measures the proliferation of BDC2.5 T-cells in response to the 1040-51 mimotope by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
BDC2.5 T-cells
-
This compound (0.05-1 µg/mL)[3]
-
Antigen-presenting cells
-
Complete RPMI-1640 medium
-
FACS buffer
-
Flow cytometer
Procedure:
-
Label BDC2.5 T-cells with CFSE (typically 2.5-5 µM) for 10-15 minutes at 37°C.[7][8][9]
-
Quench the labeling reaction with complete medium.
-
Wash the cells and resuspend in complete medium.
-
Co-culture the CFSE-labeled BDC2.5 T-cells with APCs in the presence of varying concentrations of this compound for 48-72 hours.[3]
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
-
Analyze the cells by flow cytometry, gating on the CD4+ T-cell population and measuring the dilution of CFSE fluorescence to determine the extent of proliferation.[7]
In Vivo Adoptive Transfer Model
This model is used to study the diabetogenic potential of BDC2.5 T-cells in vivo.
Materials:
-
BDC2.5 TCR transgenic NOD mice (donor)
-
NOD.SCID or other immunodeficient NOD mice (recipient)
-
BDC2.5 T-cells
-
Sterile PBS
-
Flow cytometer for cell sorting (optional)
Procedure:
-
Isolate splenocytes and lymph node cells from BDC2.5 donor mice.
-
Purify CD4+ T-cells using magnetic beads or flow cytometry. For a more potent diabetogenic population, sort for naive (CD62L+) CD4+ T-cells.
-
Resuspend the purified BDC2.5 T-cells in sterile PBS.
-
Inject 1 x 106 BDC2.5 T-cells intravenously into recipient NOD.SCID mice.[5][6]
-
Monitor the recipient mice for diabetes onset by measuring blood glucose levels regularly (e.g., daily or every other day) starting from day 5 post-transfer.[6]
-
Mice are typically considered diabetic after two consecutive blood glucose readings above 250-300 mg/dL.[6]
Signaling Pathways and Experimental Workflows
BDC2.5 TCR Signaling Pathway
Upon engagement of the BDC2.5 TCR by the 1040-51 mimotope presented on an APC, a complex intracellular signaling cascade is initiated, leading to T-cell activation.
References
- 1. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Toll-like receptor 4 inhibition prevents autoimmune diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells [jove.com]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. sanguinebio.com [sanguinebio.com]
Methodological & Application
Application Notes and Protocols: BDC2.5 Mimotope 1040-51 T Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T cell receptor (TCR) transgenic mouse is a critical model for studying the pathogenesis of Type 1 Diabetes (T1D). The BDC2.5 CD4+ T cell clone, originally isolated from a non-obese diabetic (NOD) mouse, recognizes an unknown autoantigen in the pancreatic islets, leading to autoimmune destruction of beta cells. The BDC2.5 mimotope 1040-51 is a synthetic agonistic peptide that effectively stimulates these diabetogenic T cells, making it an invaluable tool for in vitro and in vivo studies of T cell activation, proliferation, and effector function in the context of autoimmune diabetes research.[1]
These application notes provide detailed protocols for the stimulation of BDC2.5 T cells using the 1040-51 mimotope for various downstream applications, including proliferation assays, cytokine secretion analysis, and in vitro activation for adoptive transfer studies.
Data Presentation
In Vivo Proliferation and Activation of BDC2.5 T Cells
The following table summarizes the in vivo effects on BDC2.5 T cell proliferation and activation upon stimulation, as demonstrated in studies involving the adoptive transfer of CFSE-labeled BDC2.5 T cells into NOD mice.
| Parameter | Condition | Result | Reference |
| Proliferation | Islet-infiltrating BDC2.5 T cells with anti-GITR treatment | 84% of cells underwent more than 5 divisions | [2][3] |
| BDC2.5 T cells in pancreatic lymph nodes (control) | 49% non-dividing cells | [2][3] | |
| BDC2.5 T cells in pancreatic lymph nodes with anti-GITR treatment | 21% non-dividing cells | [2][3] | |
| Cell Population | BDC2.5 T cells in islets (control) | 1.3% of total cells | [2][3] |
| BDC2.5 T cells in islets with anti-GITR treatment | 11.5% of total cells | [2][3] | |
| Activation Markers | Proliferating BDC2.5 T cells in mesenteric lymph nodes | Upregulation of CD44high and CD69 |
Experimental Protocols
Protocol 1: In Vitro BDC2.5 T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is designed to assess the proliferative response of BDC2.5 T cells to the 1040-51 mimotope.
Materials:
-
BDC2.5 TCR transgenic splenocytes or purified CD4+ T cells
-
Mitomycin-C treated splenocytes from NOD mice (as Antigen Presenting Cells - APCs)
-
This compound peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
96-well round-bottom culture plates
-
[3H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice. For enriched CD4+ T cell responses, purify CD4+ T cells using magnetic bead separation.
-
Prepare APCs by treating splenocytes from NOD mice with Mitomycin-C to halt their proliferation.
-
In a 96-well plate, co-culture 1 x 105 BDC2.5 T cells with 1 x 105 Mitomycin-C treated APCs per well.
-
Add the this compound peptide to the wells at desired concentrations (a titration from 0.01 to 10 µg/mL is recommended to determine the optimal concentration).
-
Culture the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporation of [3H]-Thymidine using a scintillation counter.
-
Proliferation is measured as counts per minute (CPM).
Protocol 2: IFN-γ ELISPOT Assay for BDC2.5 T Cell Activation
This protocol quantifies the frequency of IFN-γ secreting BDC2.5 T cells upon stimulation with the 1040-51 mimotope.
Materials:
-
PVDF membrane 96-well ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
AEC (3-amino-9-ethylcarbazole) substrate
-
BDC2.5 CD4+ T cells
-
This compound peptide (2 ng/mL)[3]
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.[3]
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound capture antibody.
-
Block the plate with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Add 1.5 x 105 BDC2.5 CD4+ T cells to each well.[3]
-
Stimulate the cells with 2 ng/mL of this compound peptide.[3]
-
Incubate for 20 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate at room temperature.
-
Wash the wells and add Streptavidin-HRP conjugate.
-
After another incubation and wash, add the AEC substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Air dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
-
Results are typically expressed as spot-forming cells (SFC) per 106 cells.[3]
-
Protocol 3: In Vitro Activation of BDC2.5 T Cells for Adoptive Transfer
This protocol describes the in vitro activation of BDC2.5 T cells prior to their transfer into recipient mice to study their diabetogenic potential.
Materials:
-
Splenocytes from BDC2.5 TCR transgenic mice
-
Irradiated splenocytes from NOD mice (APCs)
-
This compound peptide (5 µg/mL)
-
Complete RPMI-1640 medium
-
T-cell culture flasks or plates
Procedure:
-
Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.
-
Prepare APCs by irradiating splenocytes from NOD mice (20 Gy).
-
Co-culture 2 x 106 cells/mL of BDC2.5 splenocytes with 2 x 106 cells/mL of irradiated NOD splenocytes.
-
Add the this compound peptide at a concentration of 5 µg/mL.
-
Culture for 3-4 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, harvest the activated BDC2.5 T cells (lymphoblasts).
-
Wash the cells with sterile PBS and resuspend at the desired concentration for injection into recipient mice.
Visualizations
BDC2.5 T Cell Stimulation Experimental Workflow
Caption: Workflow for BDC2.5 T cell stimulation and analysis.
Generalized T Cell Receptor (TCR) Signaling Pathway
Caption: Generalized TCR signaling cascade upon antigen recognition.
References
Application Notes and Protocols for In Vitro Assays Using BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the BDC2.5 mimotope 1040-51 in various in vitro assays to study T-cell activation, proliferation, and cytokine secretion. The BDC2.5 T-cell receptor (TCR) is a key model in type 1 diabetes research, and the 1040-51 mimotope serves as a potent agonist for studying the dynamics of autoreactive CD4+ T-cells.
Overview of this compound
The this compound is a synthetic peptide designed to mimic the natural epitope recognized by the BDC2.5 T-cell receptor. This mimotope is a valuable tool for in vitro studies as it specifically activates BDC2.5 T-cells, which are pathogenic in the non-obese diabetic (NOD) mouse model of autoimmune diabetes. In research, this peptide is crucial for investigating the mechanisms of T-cell-mediated autoimmunity and for the development of potential immunotherapies.
Peptide Handling and Storage:
For optimal performance, the this compound peptide should be stored at -20°C. To prepare a stock solution, the peptide can be dissolved in sterile, nuclease-free water. If solubility issues arise, a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) or DMSO (50-100 μL) can be added to facilitate dissolution. For very hydrophobic peptides, initial dissolution in a small volume of DMSO followed by dilution with water to the desired concentration is recommended.
Experimental Protocols
T-Cell Proliferation Assay using CFSE Staining
This protocol details a method to assess the proliferation of BDC2.5 T-cells in response to the 1040-51 mimotope using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
BDC2.5 T-cells (from BDC2.5 TCR transgenic NOD mice)
-
This compound
-
Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes from NOD mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-TCR Vβ4)
Protocol:
-
Isolate BDC2.5 T-cells: Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse and enrich for CD4+ T-cells using a commercially available kit.
-
CFSE Staining:
-
Resuspend the purified BDC2.5 T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate 2 x 10^5 CFSE-labeled BDC2.5 T-cells per well in a 96-well round-bottom plate.
-
Add 2 x 10^5 irradiated (3000 rads) NOD splenocytes as APCs to each well.
-
Add this compound at varying concentrations (a typical starting concentration is 1 µg/mL). Include a no-peptide control.
-
Culture for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, TCR Vβ4).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Percent Divided Cells | Proliferation Index |
| Unstimulated Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., anti-CD3/CD28) | - |
IFN-γ ELISpot Assay
This protocol outlines the measurement of interferon-gamma (IFN-γ) secreting BDC2.5 T-cells upon stimulation with the 1040-51 mimotope.
Materials:
-
BDC2.5 T-cells
-
This compound
-
APCs (irradiated NOD splenocytes)
-
Mouse IFN-γ ELISpot kit (PVDF plates, capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Complete RPMI-1640 medium
-
CO2 incubator
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Add 1.5 x 10^5 BDC2.5 T-cells and 1.5 x 10^5 irradiated NOD splenocytes per well.
-
Add this compound at a final concentration of 2 ng/mL. Include a no-peptide control and a positive control (e.g., anti-CD3 antibody at 0.05 µg/mL).
-
Incubate for 20 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate four times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate four times with PBST.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST and twice with PBS.
-
Add the substrate solution (e.g., AEC) and incubate until spots develop (typically 15-30 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
Data Presentation:
| Treatment Group | Concentration | Spot Forming Cells (SFC) / 10^6 cells |
| Unstimulated Control | 0 | |
| This compound | 2 ng/mL | |
| Positive Control (anti-CD3) | 0.05 µg/mL |
T-Cell Activation Assay by Flow Cytometry
This protocol describes how to measure the upregulation of early activation markers, such as CD69 and CD25, on BDC2.5 T-cells following stimulation with the 1040-51 mimotope.
Materials:
-
BDC2.5 T-cells
-
This compound
-
APCs (irradiated NOD splenocytes)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
Fluorescently labeled antibodies (e.g., anti-CD4, anti-TCR Vβ4, anti-CD69, anti-CD25)
Protocol:
-
Cell Culture:
-
Plate 2 x 10^5 BDC2.5 T-cells and 2 x 10^5 irradiated NOD splenocytes per well in a 96-well plate.
-
Add this compound at desired concentrations (e.g., 1 µg/mL).
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with a cocktail of fluorescently labeled antibodies against CD4, TCR Vβ4, CD69, and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of cells expressing CD69 and CD25.
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells |
| Unstimulated Control | 0 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Visualizations
Experimental Workflow: T-Cell Proliferation Assay (CFSE)
Caption: Workflow for assessing BDC2.5 T-cell proliferation using CFSE.
Signaling Pathway: General CD4+ T-Cell Activation
Caption: General signaling cascade following TCR engagement in CD4+ T-cells.
Application Notes and Protocols for BDC2.5 Mimotope 1040-51 in ELISPOT Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of BDC2.5 mimotope 1040-51 in Enzyme-Linked Immunospot (ELISPOT) assays. The this compound is an agonistic peptide for the diabetogenic T cell clone BDC2.5, isolated from non-obese diabetic (NOD) mice, and is a valuable tool in autoimmune diabetes research[1][2].
Data Presentation
The following table summarizes the quantitative data found for the use of this compound in ELISPOT assays.
| Parameter | Concentration | Cell Type | Cytokine Measured | Source |
| This compound | 2 ng/ml | CD4+BDC2.5 T cells | IFN-γ | [3][4][5][6] |
| General Peptide Stimulant | ≥ 1 µg/mL | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | [7] |
Experimental Protocols
A detailed protocol for an IFN-γ ELISPOT assay using this compound is provided below. This protocol is based on established methods and can be adapted for specific experimental needs[3][4][8][9].
Materials:
-
PVDF-bottom 96-well ELISPOT plates
-
This compound peptide
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
AEC (3-amino-9-ethylcarbazole) substrate solution
-
Recombinant mouse IFN-γ (for positive control)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Coating Buffer (sterile PBS)
-
Blocking Solution (Complete RPMI-1640)
-
CD4+BDC2.5 T cells
Protocol:
Day 1: Plate Coating
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in Coating Buffer.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash the plate three times with sterile PBS.
-
Block the plate with Blocking Solution for at least 2 hours at 37°C.
-
Prepare a stock solution of this compound. If the peptide is lyophilized, first dissolve in a small amount of DMSO, then dilute with sterile water or PBS to a stock concentration[1][7].
-
Prepare the working concentration of this compound (e.g., 2 ng/ml) in Complete RPMI-1640 medium[3][4][5][6].
-
Wash the plate three times with sterile PBS.
-
Add the this compound working solution to the appropriate wells.
-
Include a positive control (e.g., recombinant mouse IFN-γ or a general T-cell mitogen) and a negative control (medium only).
-
Incubate the plate for 20-48 hours at 37°C in a 5% CO2 incubator[3][4][7].
Day 3: Detection and Development
-
Wash the plate three times with Wash Buffer.
-
Add the biotinylated anti-mouse IFN-γ detection antibody diluted in Wash Buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP diluted in Wash Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer and then three times with PBS.
-
Add the AEC substrate solution and incubate until distinct spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
Mandatory Visualizations
Caption: ELISPOT Experimental Workflow for this compound.
Caption: Simplified T-Cell Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 6. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 7. stemcell.com [stemcell.com]
- 8. ELISPOT protocol | Abcam [abcam.com]
- 9. ELISpot [bio-protocol.org]
Application Notes and Protocols for BDC2.5 Mimotope 1040-51 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR).[1][2] This TCR is characteristic of a diabetogenic CD4+ T-cell clone isolated from the Non-Obese Diabetic (NOD) mouse model of autoimmune type 1 diabetes.[1][2][3] In these mice, the immune system mistakenly attacks and destroys insulin-producing beta cells in the pancreas. The BDC2.5 T-cells are specific for an islet antigen presented by the MHC class II molecule I-A^g7.[3][4][5][6][7][8] The 1040-51 mimotope effectively mimics this natural antigen, allowing for the specific stimulation and study of these pathogenic T-cells in vitro.[1][2][9][10][11]
T-cell proliferation assays are fundamental tools for assessing the activation, expansion, and potential immunogenicity of T-cells in response to specific antigens or mimotopes. By measuring the proliferation of BDC2.5 T-cells upon stimulation with the 1040-51 mimotope, researchers can investigate the mechanisms of autoimmune diabetes, screen for potential therapeutic agents that may inhibit this pathogenic T-cell response, and evaluate the efficacy of immunomodulatory drugs.
This document provides a detailed protocol for a T-cell proliferation assay using this compound, primarily focusing on the Carboxyfluorescein succinimidyl ester (CFSE) dilution method, a robust and widely used technique for tracking cell division.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of T-cell activation and the experimental workflow for the proliferation assay.
Caption: T-Cell Activation by this compound.
Caption: CFSE-Based T-Cell Proliferation Assay Workflow.
Data Presentation
The following table provides an example of how to present quantitative data from a T-cell proliferation assay using this compound. The data represents the percentage of divided CD4+ T-cells as determined by CFSE dilution.
| Treatment Group | Mimotope Concentration | Mean % Proliferated CD4+ T-cells | Standard Deviation |
| Negative Control | 0 µg/mL | 2.5 | ± 0.8 |
| This compound | 0.1 µg/mL | 15.2 | ± 2.1 |
| 1 µg/mL | 45.8 | ± 4.5 | |
| 10 µg/mL | 85.3 | ± 6.2 | |
| Positive Control (e.g., anti-CD3/CD28) | N/A | 92.1 | ± 3.7 |
| Test Inhibitor + 10 µg/mL Mimotope | Varies | 30.7 | ± 3.9 |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C)[1]
-
BDC2.5 TCR transgenic NOD mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Ficoll-Paque PLUS or Lympholyte-M
-
ACK lysis buffer (for red blood cell lysis)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry antibodies (e.g., anti-mouse CD4, anti-mouse TCR Vβ4)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol: CFSE-Based T-Cell Proliferation Assay
1. Preparation of Splenocytes (Antigen Presenting Cells and Responders)
-
Euthanize a BDC2.5 TCR transgenic NOD mouse according to institutional guidelines.
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
-
Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides or by using a cell strainer.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cells in complete RPMI-1640 medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
2. CFSE Labeling of Splenocytes
-
To the 1 mL of cell suspension (1 x 10^7 cells), add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Immediately vortex the tube to ensure homogenous labeling.
-
Incubate for 10 minutes at 37°C in a water bath, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (the serum in the medium will quench the reaction).
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.
-
Resuspend the final cell pellet in complete RPMI-1640 medium and adjust the concentration to 2 x 10^6 cells/mL.
3. Cell Culture and Stimulation
-
Prepare serial dilutions of the this compound in complete RPMI-1640 medium. A typical concentration range to test is 0.1 to 10 µg/mL. Some studies have shown responses at concentrations as low as 2 ng/mL.[9][10][11]
-
In a 96-well round-bottom plate, add 100 µL of the CFSE-labeled splenocyte suspension to each well (2 x 10^5 cells/well).
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include the following controls:
-
Negative Control: Cells with medium only (no mimotope).
-
Positive Control: Cells with a polyclonal T-cell stimulus (e.g., anti-CD3/CD28 antibodies or Concanavalin A).
-
-
Culture the plate at 37°C in a humidified incubator with 5% CO2 for 72 to 96 hours.
4. Flow Cytometry Analysis
-
After the incubation period, harvest the cells from the 96-well plate by gently resuspending and transferring them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) containing fluorescently conjugated antibodies against cell surface markers (e.g., anti-mouse CD4 and anti-mouse TCR Vβ4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for flow cytometry acquisition.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.
-
Analyze the data using appropriate software. Gate on the CD4+ T-cell population and examine the CFSE fluorescence histogram. Proliferating cells will exhibit a stepwise dilution of CFSE fluorescence, with each peak representing a successive generation of cell division. The percentage of proliferated cells can be calculated by quantifying the cells that have undergone at least one division.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The I-Ag7 MHC class II molecule linked to murine diabetes is a promiscuous peptide binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of peptide binding and presentation by the type I diabetes-associated MHC class II molecule of NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Position β57 of I-Ag7 controls early anti-insulin responses in NOD mice, linking an MHC susceptibility allele to type 1 diabetes onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for BDC2.5 Mimotope 1040-51 in NOD Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BDC2.5 T-cell receptor (TCR) transgenic mouse is a cornerstone model in Type 1 Diabetes (T1D) research. BDC2.5 CD4+ T cells are known to be highly diabetogenic in non-obese diabetic (NOD) mice, recognizing a yet-to-be-fully-characterized autoantigen in pancreatic β-cells.[1][2] The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell clone.[3][4][5] This mimotope is a critical tool for in vivo studies in NOD mice to investigate T-cell activation, induction of immunological tolerance, and the development of antigen-specific immunotherapies for T1D. These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo studies in NOD mice.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies utilizing the this compound.
Table 1: In Vitro Stimulation of BDC2.5 T-cells
| Application | Cell Type | Mimotope Concentration | Duration | Outcome |
| Antigen-specific stimulation | BDC2.5+ T cells | 10 µg/mL | - | T-cell activation |
| In vitro T-cell activation | BDC2.5 splenocytes | 0.05, 0.2, 0.5, 1 µg/ml | 48 hours | Proliferation (measured by CFSE dilution) |
| IFN-γ ELISPOT assay | CD4+BDC2.5 T cells | 2 ng/ml | 20 hours | IFN-γ secretion |
| In vitro culture | BDC2.5 T cells | 10 ng/ml | 3 days | T-cell culture |
Table 2: In Vivo Administration and Effects in NOD Mice
| Application | Mouse Model | Mimotope Formulation/Dose | Administration Route | Key Findings |
| Adoptive Transfer Model | NOD/SCID | 0.6 µg of a mimotope peptide ("p31") | - | Used to study immunological tolerance |
| Diabetes Prevention | Prediabetic NOD | Liposomes with 30µg/mL BDC2.5 mimotope | Subcutaneous | Delayed diabetes progression |
| T-cell Activation | NOD | - | Intraperitoneal injection | In vivo T-cell activation |
Experimental Protocols
Protocol 1: In Vitro Activation of BDC2.5 T-cells with Mimotope 1040-51
This protocol is for the in vitro stimulation of BDC2.5 T-cells for proliferation or cytokine production assays.
Materials:
-
This compound peptide
-
Splenocytes from BDC2.5 TCR transgenic NOD mice
-
Complete RPMI-1640 medium
-
96-well culture plates
-
CFSE (for proliferation assays)
-
ELISPOT plates and reagents (for cytokine assays)
Procedure:
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice and prepare a single-cell suspension.
-
CFSE Labeling (for proliferation): If measuring proliferation, label the splenocytes with CFSE according to the manufacturer's instructions.
-
Cell Plating: Plate the BDC2.5 splenocytes in a 96-well plate.
-
Mimotope Stimulation: Add this compound to the wells at a final concentration of 0.05-1 µg/ml for proliferation assays or 2 ng/ml for ELISPOT assays.[6][7]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 hours for proliferation assays or 20 hours for ELISPOT assays.[6][7]
-
Analysis: Analyze T-cell proliferation by flow cytometry (CFSE dilution) or cytokine secretion by ELISPOT.
Protocol 2: Adoptive Transfer of BDC2.5 T-cells and In Vivo Mimotope Challenge
This protocol describes the adoptive transfer of diabetogenic BDC2.5 T-cells into immunodeficient NOD mice, a common model to study T1D pathogenesis and test immunotherapies.
Materials:
-
BDC2.5 TCR transgenic NOD mice (6-week-old, pre-diabetic female)
-
NOD.SCID or NOD.RAG-/- recipient mice
-
This compound peptide
-
FACS buffer
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Isolation of BDC2.5 T-cells:
-
Harvest spleens and lymph nodes from BDC2.5 donor mice.
-
Prepare a single-cell suspension.
-
Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For a highly purified population, sort for CD4+Vβ4+CD62L+ cells.[3]
-
-
Adoptive Transfer:
-
Resuspend the purified BDC2.5 T-cells in sterile PBS.
-
Inject approximately 1 x 10^6 cells per mouse into the lateral tail vein of recipient NOD.SCID mice.[8]
-
-
In Vivo Mimotope Administration (Optional Challenge/Tolerization):
-
The this compound can be administered to study its effect on the transferred T-cells. One study used a different BDC2.5 mimotope ("p31") at a dose of 0.6 µg per mouse.[9] The optimal dose and timing for 1040-51 would need to be determined empirically. Administration is typically via intraperitoneal injection.[1]
-
-
Monitoring:
Protocol 3: Induction of Regulatory T-cells (Tregs) with this compound
This protocol outlines a strategy to induce antigen-specific Tregs in vivo, which may suppress autoimmune diabetes.
Materials:
-
Prediabetic NOD mice (8-10 weeks old)
-
This compound peptide
-
Liposome (B1194612) formulation reagents (e.g., L-α-phosphatidylcholine, L-α-phosphatidylglycerol)
-
Calcitriol (1α,25-dihydroxyvitamin D3) (optional)
Procedure:
-
Liposome Preparation:
-
Prepare liposomes co-encapsulating the this compound (e.g., at a concentration of 30 µg/mL in the aqueous phase) and optionally calcitriol.[10]
-
-
Administration:
-
Analysis:
-
At a designated time point (e.g., day 11), harvest spleens and pancreatic lymph nodes.
-
Analyze the frequency of ChgA-specific Foxp3+ Tregs using flow cytometry with specific tetramers.[10]
-
-
Assessment of Efficacy:
-
Monitor a cohort of treated mice for diabetes development over time and compare with a control group (e.g., receiving PBS).
-
Visualizations
Signaling Pathway: BDC2.5 T-cell Activation by Mimotope 1040-51
Caption: BDC2.5 T-cell activation by mimotope 1040-51 presented by an APC.
Experimental Workflow: Adoptive Transfer of BDC2.5 T-cells
Caption: Workflow for adoptive transfer of BDC2.5 T-cells into immunodeficient NOD mice.
Logical Relationship: Induction of Tolerance via Mimotope-Loaded Liposomes
Caption: Proposed mechanism for tolerance induction using BDC2.5 mimotope liposomes.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Toll-like receptor 4 inhibition prevents autoimmune diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 8. Video: Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adoptive Transfer Experiments with BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting adoptive transfer experiments using BDC2.5 T cells activated with the mimotope 1040-51. This model is a powerful tool for studying the pathogenesis of Type 1 Diabetes (T1D) and for evaluating potential therapeutic interventions.
The BDC2.5 T-cell receptor (TCR) is specific for an unknown autoantigen expressed by pancreatic beta cells, and its transfer into susceptible mice leads to autoimmune diabetes. The mimotope 1040-51 (sequence: RTRPLWVRME) is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR, enabling robust in vitro activation of these diabetogenic T cells prior to their transfer.
Data Presentation
Table 1: In Vitro Stimulation of BDC2.5 T Cells with Mimotope 1040-51
| Parameter | Condition | Result | Reference |
| Peptide Concentration for Stimulation | BDC2.5 T cells + 1040-51 | 10 μg/mL | [1] |
| In Vitro Culture Duration | BDC2.5 T cells + 1040-51 | 3-4 days | [2][3][4] |
| IL-2 Concentration | In vitro culture | 25 U/mL | [3] |
| IFN-γ Production | BDC2.5 T cells + 1040-51 (2 ng/mL) + anti-GITR Ab | Increased IFN-γ secretion | [5][6][7][8] |
Table 2: Adoptive Transfer of BDC2.5 T Cells and Diabetes Induction
| Parameter | Experimental Condition | Outcome | Reference |
| Recipient Mice | NOD.Rag1-/- or NOD.SCID | Susceptible to diabetes induction | [1][9] |
| Donor Mice | 6-week-old pre-diabetic female BDC2.5 mice | Source of naïve diabetogenic T cells | [9][10] |
| Number of Transferred Cells | 5 x 10^6 activated BDC2.5 T cells | Induction of diabetes | [2] |
| Number of Transferred Cells | 1-2 x 10^6 naïve BDC2.5 T cells | Induction of diabetes | [11] |
| Time to Diabetes Onset | Adoptive transfer of activated BDC2.5 T cells | ~11-20 days | [10][12] |
| Diabetes Monitoring | Urine and blood glucose | Readings >250 mg/dL considered diabetic | [10] |
Experimental Protocols
Protocol 1: Isolation and In Vitro Activation of BDC2.5 T Cells with Mimotope 1040-51
This protocol describes the isolation of splenocytes from BDC2.5 TCR transgenic mice and their subsequent in vitro activation with the 1040-51 mimotope.
Materials:
-
BDC2.5 TCR transgenic NOD mice (6-8 weeks old)
-
BDC2.5 mimotope 1040-51 peptide (GenScript, MedChemExpress)[13][14]
-
Complete T-cell medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant human IL-2
-
Ficoll-Paque PLUS
-
Sterile dissection tools
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize BDC2.5 TCR transgenic mice and aseptically harvest the spleens.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption in complete T-cell medium.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the cells twice with complete T-cell medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at a concentration of 2 x 10^6 cells/mL in complete T-cell medium.
-
Add the this compound peptide to a final concentration of 10 µg/mL.[1]
-
Add recombinant human IL-2 to a final concentration of 25 U/mL.[3]
-
Culture the cells for 3-4 days in a 24-well plate at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the activated BDC2.5 T cells for adoptive transfer.
Protocol 2: Adoptive Transfer and Monitoring of Diabetes
This protocol outlines the procedure for the intravenous transfer of activated BDC2.5 T cells into recipient mice and the subsequent monitoring for diabetes development.
Materials:
-
Activated BDC2.5 T cells (from Protocol 1)
-
Recipient mice (e.g., NOD.Rag1-/- or NOD.SCID, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (28G or finer)
-
Urine glucose test strips
-
Blood glucose meter and test strips
Procedure:
-
Wash the activated BDC2.5 T cells from Protocol 1 twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) intravenously into the lateral tail vein of each recipient mouse.[2]
-
Beginning five days after the transfer, monitor the mice for signs of diabetes.[9]
-
Check urine glucose daily using test strips.
-
If urine glucose is elevated, confirm hyperglycemia by measuring blood glucose from a tail snip.
-
Mice with two consecutive blood glucose readings of >250 mg/dL are considered diabetic.[10]
-
Continue monitoring for a predefined experimental period (e.g., 30 days).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. rupress.org [rupress.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 9. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells [jove.com]
- 11. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring T Cell Response with BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the T cell response of the diabetogenic T cell clone BDC2.5 using the strongly agonistic mimotope 1040-51.[1][2] The BDC2.5 T cell clone, isolated from non-obese diabetic (NOD) mice, is a critical tool in autoimmune diabetes research.[2] The 1040-51 mimotope serves as a potent activator of these T cells, enabling robust measurement of their activation, proliferation, and cytokine production.
Introduction to BDC2.5 Mimotope 1040-51
The this compound is a synthetic peptide with the amino acid sequence RVLPLWVRME .[1][3] It is a powerful tool for stimulating BDC2.5 T cells, which are specific for an unknown islet beta-cell antigen presented by the MHC class II molecule I-Ag7. T cells from both prediabetic and diabetic NOD mice have been shown to respond to BDC2.5 mimotope peptides, making 1040-51 a valuable reagent for studying the mechanisms of autoimmune diabetes.[2]
Core Applications
The this compound can be utilized in a variety of immunological assays to characterize the BDC2.5 T cell response. Key applications include:
-
T Cell Proliferation Assays: To quantify the expansion of BDC2.5 T cells upon stimulation.
-
Enzyme-Linked Immunospot (ELISpot) Assays: For the sensitive detection and quantification of cytokine-secreting BDC2.5 T cells at a single-cell level.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype cytokine-producing BDC2.5 T cells within a mixed cell population.
Data Presentation
The following tables summarize representative quantitative data from T cell response assays using this compound.
Table 1: T Cell Proliferation as Measured by [3H]Thymidine Incorporation
| Treatment Group | Stimulus | Stimulation Index (SI) | Reference |
| BDC2.5 CD4+ T cells | BDC2.5 mimotope | High | [4] |
| BDC2.5 CD4+ T cells | No peptide | Baseline | [4] |
Stimulation Index (SI) is calculated as the counts per minute (cpm) in the presence of the mimotope divided by the cpm in the absence of the mimotope.
Table 2: IFN-γ Secretion Measured by ELISpot Assay
| Cell Type | Stimulus | Spot-Forming Cells (SFC) / 106 cells | Reference |
| CD4+ BDC2.5 T cells | This compound (2 ng/ml) | Increased SFCs | [5][6] |
| CD4+ BDC2.5 T cells | No peptide | Background SFCs | [5][6] |
Table 3: Intracellular Cytokine Production by Flow Cytometry
| Cell Population | Stimulus | % of Cytokine-Positive Cells (e.g., IFN-γ+, TNF-α+) | Reference |
| BDC2.5 T cells | BDC2.5 mimotope (10 ng/ml) | Increased percentage | [4] |
| BDC2.5 T cells | Unstimulated | Background percentage | [4] |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay ([3H]Thymidine Incorporation)
This protocol details the measurement of BDC2.5 T cell proliferation in response to the 1040-51 mimotope.
Materials:
-
BDC2.5 TCR transgenic splenocytes or purified CD4+ BDC2.5 T cells
-
This compound peptide
-
Complete T cell medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, 50 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well round-bottom culture plates
-
[3H]Thymidine
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice. Alternatively, purify CD4+ T cells using standard methods.
-
Seed 2 x 105 splenocytes or 1 x 105 purified CD4+ T cells with 5 x 104 irradiated antigen-presenting cells (APCs) per well in a 96-well plate.[4]
-
Add this compound to the wells at a final concentration range of 0.05 to 1 µg/ml.[7] Include a no-peptide control.
-
Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Pulse the cultures with 0.5 µCi/well of [3H]Thymidine for the final 18-24 hours of incubation.[8]
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of stimulated wells by the mean CPM of unstimulated wells.
Protocol 2: IFN-γ ELISpot Assay
This protocol is for the quantification of IFN-γ secreting BDC2.5 T cells.
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC (3-amino-9-ethylcarbazole) substrate
-
CD4+ BDC2.5 T cells
-
This compound peptide
Procedure:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.[5][6]
-
Wash the plate and block with complete T cell medium for 2 hours at room temperature.
-
Stimulate the cells with this compound at a final concentration of 2 ng/ml for 20 hours at 37°C in a humidified 5% CO2 incubator.[5][6] Include a no-peptide control.
-
Wash the cells from the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the AEC substrate solution. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
-
Express the results as spot-forming cells (SFC) per 106 cells.[5][6]
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol allows for the identification of cytokine-producing BDC2.5 T cells by flow cytometry.
Materials:
-
BDC2.5 T cells
-
This compound peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, TCR Vβ4) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Stimulate BDC2.5 T cells with this compound (e.g., 10 ng/ml) in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[4] Include an unstimulated control.
-
Harvest the cells and stain for surface markers according to standard protocols.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated anti-cytokine antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.
Mandatory Visualizations
Signaling Pathway
Caption: BDC2.5 T Cell Receptor (TCR) Signaling Pathway.
Experimental Workflow
Caption: Workflow for measuring T cell response.
References
- 1. AnaSpec Introduces 50 new Catalog Peptides and one new Fluorescent Dye | Technology Networks [technologynetworks.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Toll-like receptor 4 inhibition prevents autoimmune diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of BDC2.5 T Cells with Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDC2.5 T cells are a clonal population of CD4+ T helper cells that are specific for an autoantigen expressed by pancreatic β-cells, making them a critical tool in the study of Type 1 Diabetes (T1D). The mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T cell receptor (TCR), effectively stimulating these T cells.[1][2] Flow cytometry is an indispensable technique for the detailed analysis of BDC2.5 T cell activation, proliferation, and function following stimulation with the 1040-51 mimotope. This document provides detailed protocols and data presentation guidelines for such analyses.
Data Presentation
Quantitative analysis of BDC2.5 T cell responses to the 1040-51 mimotope is crucial for understanding their activation state and effector functions. The following tables summarize key parameters typically measured by flow cytometry.
Table 1: Upregulation of Activation Markers on BDC2.5 T Cells
| Marker | Treatment | Mean Fluorescence Intensity (MFI) / % Positive Cells | Reference |
| CD25 | Unstimulated | Baseline | [3][4] |
| 1040-51 Mimotope (100 µmol/L) | Significantly Increased | [3][4] | |
| CD69 | Unstimulated | Baseline | [3][4][5] |
| 1040-51 Mimotope (100 µmol/L) | Significantly Increased | [3][4][5] | |
| PD-1 | Unstimulated | Baseline | [3][4] |
| 1040-51 Mimotope (100 µmol/L) | Significantly Increased | [3][4] | |
| CD44 | Unstimulated | Baseline | [5] |
| 1040-51 Mimotope | Increased proportion of CD44high cells | [5] |
Table 2: Proliferation and Cytokine Production by BDC2.5 T Cells
| Assay | Treatment | Result | Reference |
| Proliferation (CFSE dilution) | Unstimulated | Minimal Proliferation | [3][4][5] |
| 1040-51 Mimotope | Robust Proliferation | [3][4][5] | |
| IFN-γ Secretion (ELISPOT) | Unstimulated | Low number of spot-forming cells (SFCs) | [6][7] |
| 1040-51 Mimotope (2 ng/ml) | Significant increase in SFCs/106 cells | [6][7][8] | |
| Intracellular IFN-γ (Flow Cytometry) | Unstimulated | Low percentage of IFN-γ+ cells | [9] |
| 1040-51 Mimotope (10 ng/ml) | Increased frequency of IFN-γ+ BDC2.5 T cells | [9] |
Signaling Pathways
The interaction of the 1040-51 mimotope with the BDC2.5 TCR initiates a cascade of intracellular signaling events leading to T cell activation. Co-stimulatory pathways, such as the GITR/GITRL interaction, can further amplify this response. Conversely, regulatory pathways involving cytokines like TGF-β can suppress activation.
Caption: BDC2.5 T cell activation signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Stimulation and Staining for Activation Markers
This protocol details the steps for stimulating BDC2.5 T cells with the 1040-51 mimotope and subsequently staining for surface activation markers for flow cytometry analysis.
Materials:
-
BDC2.5 T cells (from BDC2.5 TCR transgenic mice)
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes
-
Complete RPMI-1640 medium
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-Vβ4, anti-CD25, anti-CD69, anti-PD-1, anti-CD44)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well round-bottom plate
Procedure:
-
Isolate BDC2.5 T cells from the spleen and lymph nodes of BDC2.5 TCR transgenic mice. Naïve BDC2.5 T cells can be purified by sorting for CD4+Vβ4+CD62LhighCD25- cells.
-
Prepare APCs by irradiating splenocytes from a non-transgenic mouse.
-
In a 96-well plate, co-culture BDC2.5 T cells (e.g., 1 x 105 cells/well) with APCs (e.g., 5 x 105 cells/well).
-
Add the 1040-51 mimotope to the desired final concentration (e.g., 2 ng/ml to 100 µmol/L).[3][4][6][7] Include an unstimulated control (no mimotope).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer containing the cocktail of fluorescently conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Gate on CD4+ and Vβ4+ cells to analyze the BDC2.5 T cell population for the expression of activation markers.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol describes how to label BDC2.5 T cells with CFSE to track their proliferation in response to the 1040-51 mimotope.
Materials:
-
BDC2.5 T cells
-
APCs
-
Complete RPMI-1640 medium
-
1040-51 Mimotope peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer
-
96-well round-bottom plate
Procedure:
-
Isolate BDC2.5 T cells.
-
Resuspend the T cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/ml.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Set up the co-culture with APCs and the 1040-51 mimotope as described in Protocol 1.
-
Incubate for 3-5 days.
-
Harvest the cells and stain for surface markers (e.g., CD4, Vβ4) if desired.
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.
Protocol 3: Intracellular Cytokine Staining for IFN-γ
This protocol outlines the procedure for detecting IFN-γ production within BDC2.5 T cells following stimulation.
Materials:
-
Stimulated BDC2.5 T cells (from Protocol 1)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies for surface markers
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorescently conjugated anti-IFN-γ antibody
-
FACS buffer
Procedure:
-
Perform the in vitro stimulation as described in Protocol 1 for approximately 6 hours.
-
For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.
-
Harvest the cells and stain for surface markers as described in Protocol 1.
-
After surface staining, wash the cells and resuspend them in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the cells in Permeabilization/Wash buffer containing the fluorescently conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Experimental Workflow
The following diagram illustrates the general workflow for the flow cytometry analysis of BDC2.5 T cells stimulated with the 1040-51 mimotope.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Inducing Diabetogenic T Cells with BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by autoreactive T lymphocytes. The non-obese diabetic (NOD) mouse is a key model for studying T1D, and the BDC2.5 T cell receptor (TCR) transgenic mouse is a valuable tool for investigating the dynamics of diabetogenic CD4+ T cells. The BDC2.5 TCR recognizes an unknown autoantigen presented by the MHC class II molecule I-Ag7. The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR, enabling the robust in vitro and in vivo induction and study of diabetogenic T cells.[1][2] These application notes provide detailed protocols for utilizing the this compound to stimulate and analyze diabetogenic T cells.
Data Presentation
Table 1: In Vitro Stimulation of BDC2.5 T Cells with Mimotope 1040-51
| Parameter | Experimental Condition | Result | Reference |
| T Cell Proliferation | Purified BDC2.5 CD4+ T cells + irradiated NOD APCs + BDC2.5 mimotope (10 ng/ml) | Significant increase in [3H]thymidine incorporation (Stimulation Index > 2.5) | [3] |
| IFN-γ Production | CD4+BDC2.5 T cells + agonist mimotope 1040-51 (2 ng/ml) | Increased IFN-γ secretion (measured by ELISPOT) | [4][5] |
| Cytokine Profile | Splenocytes from hCD20-BDC2.5NOD mice + BDC2.5 mimotope (10 ng/ml) | Increased percentage of TNF-α+, IFN-γ+, and IL-17+ CD4+ T cells | [3] |
| T Cell Activation | BDC2.5 splenocytes + BDC2.5 mimotope (0.05, 0.2, 0.5, 1 µg/ml) | Dose-dependent increase in T cell proliferation (measured by CFSE dilution) | [6] |
| Regulatory T Cell Induction | Naive BDC2.5 T cells + mimotope 1040-51 (10 ng/ml) + IL-2 (25 U/ml) | Induction of GFP+ (Foxp3+) BDC2.5 T reg cells | [7] |
Table 2: In Vivo Effects of this compound
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| T Cell Proliferation | Adoptive transfer of CFSE-labeled BDC2.5 T cells into NOD mice | Treatment with anti-GITR antibody enhances proliferation in response to endogenous antigen, mimicked by mimotope stimulation | 84% of islet-infiltrating BDC2.5 T cells underwent >5 divisions | [4] |
| Diabetes Induction | Adoptive transfer of BDC2.5 T cells stimulated with p1308-84 (a viral mimic identified using mimotope screening) into NOD/scid mice | Accelerated homing of stimulated T cells to the pancreas | [8] | |
| Treg Conversion | Adoptive transfer of naive BDC2.5 T cells into NOD mice | Targeting of mimotope to DEC-205+ DCs | Efficient conversion of BDC2.5 T cells into Foxp3+ Treg cells | [9] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay
This protocol details the procedure for measuring the proliferation of BDC2.5 T cells in response to the 1040-51 mimotope.
Materials:
-
BDC2.5 TCR transgenic mice (or isolated BDC2.5 T cells)
-
NOD mice (for antigen-presenting cells - APCs)
-
This compound (e.g., from GenScript or MedChemExpress)[1][2]
-
Complete RPMI-1640 medium
-
[3H]-thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well round-bottom plates
-
Cell harvester and scintillation counter (for [3H]-thymidine) or flow cytometer (for CFSE)
Procedure:
-
Preparation of BDC2.5 T cells: Isolate spleens and lymph nodes from BDC2.5 TCR transgenic mice. Prepare a single-cell suspension. Purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Preparation of APCs: Isolate spleens from NOD mice, prepare a single-cell suspension, and deplete T cells using anti-CD90.2 or anti-Thy1.2 antibodies and complement or magnetic beads. Irradiate the remaining splenocytes (3000 rads) to prevent their proliferation.
-
Cell Culture:
-
Stimulation: Add this compound at desired concentrations (e.g., a titration from 0.05 to 1 µg/ml).[6] Include a no-peptide control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.[6][8]
-
Measurement of Proliferation:
-
For [3H]-thymidine incorporation: Pulse the cultures with 0.5 µCi/well of [3H]-thymidine for the final 18 hours of incubation.[8] Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
For CFSE dilution: Harvest the cells, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, TCR Vβ4), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.
-
Protocol 2: In Vitro Cytokine Analysis (ELISPOT)
This protocol describes the measurement of IFN-γ production by BDC2.5 T cells upon stimulation with the 1040-51 mimotope using an ELISPOT assay.
Materials:
-
Purified CD4+ BDC2.5 T cells
-
This compound
-
PVDF 96-well ELISPOT plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP and substrate (e.g., AEC)
Procedure:
-
Plate Coating: Coat a PVDF 96-well plate with anti-mouse IFN-γ capture antibody overnight at 4°C.[5]
-
Cell Plating: Wash the plate and block with complete medium. Add 1.5 x 105 purified CD4+ BDC2.5 T cells per well.[5]
-
Stimulation: Add this compound at a concentration of 2 ng/ml.[4][5]
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[4][5]
-
Detection:
-
Wash the plate and add biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
Finally, add the substrate to develop the spots.
-
-
Analysis: Count the number of spot-forming cells (SFCs) using an ELISPOT reader. Express the results as SFCs per 106 cells.
Protocol 3: Adoptive Transfer Model for Diabetes Induction
This protocol outlines the adoptive transfer of BDC2.5 T cells into immunodeficient mice to study their diabetogenic potential.
Materials:
-
BDC2.5 TCR transgenic mice
-
NOD/scid or NOD.Rag1-/- recipient mice
-
This compound (or other stimulatory peptides)
-
Complete T cell culture medium
-
Blood glucose monitoring system
Procedure:
-
In Vitro Activation of BDC2.5 T cells:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice.
-
Culture the splenocytes in the presence of a stimulatory peptide (e.g., this compound) for 3-4 days.[8]
-
-
Adoptive Transfer:
-
Monitoring Diabetes:
-
Monitor the blood glucose levels of the recipient mice every 2-3 days.
-
Diabetes is typically defined as two consecutive blood glucose readings >250 mg/dL.
-
-
In Vivo T Cell Tracking (Optional):
-
For tracking studies, label the BDC2.5 T cells with CFSE before adoptive transfer.
-
At various time points, sacrifice the mice and isolate lymphocytes from the spleen, pancreatic lymph nodes, and pancreas to analyze T cell proliferation and localization by flow cytometry.[4]
-
Visualizations
Caption: BDC2.5 T cell activation by mimotope 1040-51.
Caption: Experimental workflow for studying BDC2.5 T cells.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 inhibition prevents autoimmune diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BDC2.5 Mimotope 1040-51: Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and storage of the BDC2.5 mimotope 1040-51. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental workflows.
Physicochemical Properties and Recommended Conditions
A summary of the key properties and recommended handling conditions for this compound is provided below. These recommendations are based on the peptide's amino acid sequence and general principles of peptide chemistry, as specific experimental data is not publicly available.
| Property | Value | Notes |
| Amino Acid Sequence | RVLPLWVRME | Single-letter code. |
| Molecular Formula | C60H99N17O13S | |
| Molecular Weight | ~1298.6 g/mol | [1] |
| Calculated Net Charge at pH 7.0 | +1 | This classifies the peptide as basic. |
| Appearance | Lyophilized powder | |
| Recommended Storage (Lyophilized) | -20°C or colder | For long-term storage, -80°C is preferable. |
| Recommended Storage (Reconstituted) | -20°C for short-term, -80°C for long-term | Avoid repeated freeze-thaw cycles. |
| Recommended Solvents | Sterile, oxygen-free water or aqueous buffers (e.g., PBS) | Due to its basic nature, dissolution in a slightly acidic buffer may also be effective. |
| Cautions | Contains Methionine (M) and Tryptophan (W) | These residues are susceptible to oxidation. Use of oxygen-free solvents and avoidance of DMSO is recommended. |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the dissolution of this compound.
Q1: My this compound is not dissolving in sterile water. What should I do?
A1: If you are experiencing difficulty dissolving the peptide in water, consider the following steps:
-
Ensure Proper Technique: Make sure you have allowed the lyophilized powder to equilibrate to room temperature before adding the solvent. Vortex the vial gently after adding the solvent. Brief sonication (e.g., 3 cycles of 10-15 seconds) can also aid in dissolution.
-
Slightly Acidic Conditions: Since the peptide has a calculated net positive charge at neutral pH, its solubility may be enhanced in a slightly acidic solution. You can try dissolving the peptide in a small amount of 10% acetic acid and then diluting it with your desired buffer.
-
Use of Organic Solvents (with caution): For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution with an aqueous buffer. However, as this compound contains oxidation-prone residues (Methionine and Tryptophan), the use of DMSO should be a last resort and only if your experimental protocol allows for it. If you must use DMSO, ensure it is of high purity and handle the peptide solution carefully to minimize exposure to air.
Q2: The peptide solution appears cloudy or has visible particulates. Can I still use it?
A2: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation of the peptide. It is not recommended to use the solution in this state as it can lead to inaccurate concentration measurements and inconsistent experimental results. Attempt to resolubilize the peptide using the methods described in A1. If the issue persists, it may indicate that the peptide has degraded or that the chosen solvent is inappropriate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting this compound?
A1: For detailed instructions, please refer to the "Experimental Protocol: Reconstitution of this compound" section below. As a general guideline, it is recommended to first attempt dissolution in sterile, oxygen-free water or a suitable aqueous buffer.
Q2: How should I store the lyophilized this compound peptide?
A2: The lyophilized peptide should be stored at -20°C for long-term stability.[2]
Q3: How should I store the reconstituted peptide solution?
A3: Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.
Q4: For how long is the reconstituted peptide stable?
Q5: The peptide contains Methionine and Tryptophan. Are there any special handling precautions?
A5: Yes. Methionine and Tryptophan residues are susceptible to oxidation, which can affect the peptide's biological activity. To minimize oxidation, it is recommended to use sterile, oxygen-free (degassed) water or buffers for reconstitution. Avoid using strong oxidizing agents in your experimental setup. While DMSO is a common solvent for peptides, it can also promote oxidation of sensitive residues, so its use should be approached with caution.
Experimental Protocol: Reconstitution of this compound
This protocol provides a general guideline for the reconstitution of lyophilized this compound. The ideal solvent and concentration may need to be optimized for your specific application.
Materials:
-
Lyophilized this compound
-
Sterile, oxygen-free (degassed) deionized water or a suitable sterile, oxygen-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile, oxygen-free water or buffer to the vial to achieve the target concentration.
-
Dissolution: Gently vortex the vial to mix. If the peptide does not dissolve completely, brief sonication (3 cycles of 10-15 seconds in a water bath sonicator) may be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the reconstituted peptide into single-use, sterile, low-protein-binding polypropylene tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for troubleshooting solubility and determining appropriate storage conditions.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Decision tree for the storage of this compound.
References
Technical Support Center: BDC2.5 Mimotope 1040-51
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of BDC2.5 mimotope 1040-51.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide that acts as a mimotope for the diabetogenic T cell clone BDC2.5, which is isolated from non-obese diabetic (NOD) mice.[1][2][3] It is a valuable tool in autoimmune diabetes research for studying T cell responses.[3]
Q2: What are the physicochemical properties of this compound?
Understanding the properties of this peptide is crucial for its proper handling and dissolution.
| Property | Value | Source |
| Amino Acid Sequence | H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (RVLPLWVRME) | [4][5][6] |
| Molecular Formula | C60H99N17O13S | [5] |
| Molecular Weight | ~1298.60 g/mol | [5] |
| CAS Number | 329696-50-6 | [5] |
| Peptide Type | Basic and Hydrophobic | Calculated based on amino acid composition |
| Appearance | Lyophilized powder | [4][7] |
Q3: What is the recommended initial solvent for dissolving this compound?
Given its hydrophobic nature, the recommended starting point for dissolving this compound is a small amount of a sterile organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended due to its effectiveness and relatively low toxicity in biological assays.[2][8][9]
Q4: Can I use water to dissolve this mimotope?
While it is a general good practice to first attempt to dissolve a peptide in sterile, purified water, it is likely that this compound will have poor solubility in purely aqueous solutions due to its high content of hydrophobic amino acids.[2][9]
Q5: Are there alternatives to DMSO?
Yes, if DMSO is not suitable for your experimental setup, other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used.[8][9] It is important to note that since the peptide sequence contains methionine and tryptophan, which are susceptible to oxidation, care should be taken when using DMSO.[9] Using freshly prepared, high-purity DMSO is advisable.
Q6: What is the general procedure for reconstitution?
The general protocol involves dissolving the lyophilized peptide in a minimal amount of the recommended organic solvent to create a stock solution, followed by a stepwise dilution with an aqueous buffer to the final desired concentration.
Troubleshooting Guide
Q1: My this compound did not dissolve in water. What should I do?
This is expected due to the peptide's hydrophobic characteristics. Proceed to use a recommended organic solvent as outlined in the experimental protocol below.
Q2: The peptide precipitated out of solution after adding the aqueous buffer. What went wrong?
Precipitation upon addition of an aqueous buffer can occur if the final concentration of the peptide is too high for the mixed solvent system. To resolve this, you can try the following:
-
Increase the proportion of the organic solvent: However, be mindful of the tolerance of your assay to the organic solvent. Most cell-based assays can tolerate up to 0.5% DMSO.[10]
-
Lower the final concentration: Prepare a more dilute final solution.
-
Re-lyophilize and re-dissolve: If significant precipitation occurs, it may be best to freeze-dry the sample and attempt to re-dissolve it at a lower concentration.[9]
Q3: The peptide solution is not clear. What should I do?
A cloudy or opaque solution indicates incomplete dissolution or aggregation. To aid dissolution, you can:
-
Gently vortex the solution.
-
Sonicate the sample: A brief sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can help break up aggregates and improve solubility.[9]
-
Gentle warming: A slight warming of the solution may also help, but avoid excessive heat as it can degrade the peptide.[9]
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[11] Briefly centrifuge the vial to ensure the powder is at the bottom.[3]
-
Solvent Selection: Based on the peptide's hydrophobic and basic nature, DMSO is the primary recommended solvent.
-
Initial Dissolution:
-
Add a small, precise volume of high-purity DMSO to the vial (e.g., 50 µL for 1mg of peptide to make a concentrated stock).
-
Gently swirl or vortex the vial to dissolve the peptide completely. The resulting solution should be clear.
-
-
Dilution to Final Concentration:
-
Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.2-7.4) to the concentrated peptide-DMSO stock solution in a dropwise manner while gently vortexing.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤0.5% for cell-based assays).[10]
-
-
Storage:
-
It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3]
-
Recommended Solvents and Conditions
| Solvent | Suitability | Considerations |
| Sterile, Purified Water | Low | Unlikely to be effective due to the peptide's hydrophobicity.[2][9] |
| DMSO (Dimethyl sulfoxide) | High | Recommended for initial dissolution.[2][8][9] Be mindful of potential oxidation of Met and Trp residues. |
| DMF (Dimethylformamide) | Moderate | An alternative to DMSO.[8][9] |
| Acetonitrile | Moderate | Another alternative organic solvent.[9] |
| 10-30% Acetic Acid | Low | Generally used for basic peptides, but the hydrophobicity is the primary challenge here. May not be effective. |
Visualized Workflow
References
- 1. jpt.com [jpt.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. usp.org [usp.org]
Optimizing BDC2.5 Mimotope 1040-51 Concentration In Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of BDC2.5 mimotope 1040-51 for stimulating diabetogenic T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: Based on published studies, a starting concentration in the range of 2 ng/mL to 10 ng/mL is recommended for stimulating CD4+ BDC2.5 T cells.[1][2] However, the optimal concentration can vary depending on the specific experimental conditions, including the assay type, cell density, and the source of antigen-presenting cells (APCs). It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific setup.
Q2: How should I prepare and store this compound?
A2: Proper handling and storage of the mimotope are critical for maintaining its activity.
-
Solubility: The solubility of this compound can vary. It is generally recommended to first attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is an issue, small amounts of DMSO can be used to aid dissolution, followed by dilution to the final concentration in your culture medium.[3]
-
Storage: For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[4] Once reconstituted, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the key signaling pathways activated by this compound in T cells?
A3: The interaction of this compound with the T cell receptor (TCR) on BDC2.5 T cells, in the context of the appropriate MHC class II molecule (I-Ag7) on an antigen-presenting cell (APC), is the primary activation signal.[5] Additionally, the Glucocorticoid-Induced TNFR-Related (GITR) signaling pathway plays a crucial co-stimulatory role. Ligation of GITR on the T cell by its ligand (GITRL), expressed on APCs, enhances T cell proliferation, survival, and cytokine production, such as IFN-γ.[6][7][8] This co-stimulatory signal often involves the recruitment of TNF receptor-associated factors (TRAFs) and the activation of downstream pathways including NF-κB and MAPK.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no T cell proliferation/cytokine production | Suboptimal mimotope concentration: The concentration of the mimotope may be too low or too high (leading to activation-induced cell death). | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 ng/mL to 100 ng/mL) to determine the optimal concentration for your specific assay. |
| Improper mimotope handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure the peptide is stored correctly at -20°C or below and aliquot after reconstitution to minimize freeze-thaw cycles.[4] Use a fresh aliquot for each experiment. | |
| Poor mimotope solubility: The peptide may not be fully dissolved, leading to a lower effective concentration. | Confirm the solubility of the peptide. If necessary, use a small amount of DMSO to dissolve the peptide before diluting it in culture medium.[3] | |
| Issues with Antigen Presenting Cells (APCs): The APCs may not be efficiently presenting the mimotope, or the APC to T cell ratio may be suboptimal. | Use healthy, viable APCs. Optimize the APC to T cell ratio; a common starting point is a 1:1 to 1:10 ratio of APCs to T cells. | |
| T cell viability or functionality issues: The BDC2.5 T cells may have low viability or may be anergic. | Check T cell viability using a method like trypan blue exclusion. Ensure T cells have not been over-stimulated in culture prior to the experiment. | |
| High background in ELISPOT assay | Non-specific T cell activation: T cells may be activated by components in the culture medium or by the freeze-thaw process. | Allow thawed PBMCs or T cells to rest for a few hours to overnight before stimulation. Use high-quality, endotoxin-tested reagents and serum. |
| Contamination: Bacterial or mycoplasma contamination can lead to non-specific immune cell activation. | Regularly test cell cultures for contamination. | |
| Issues with ELISPOT plate/reagents: The plate may be improperly coated, or the detection antibodies may be binding non-specifically. | Ensure proper coating and blocking of the ELISPOT plate. Titrate detection antibodies to find the optimal concentration that minimizes background. |
Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Labeling T cells with CFSE:
-
Resuspend purified BDC2.5 T cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Plate irradiated splenocytes (as APCs) in a 96-well round-bottom plate.
-
Add the CFSE-labeled BDC2.5 T cells to the wells.
-
Add this compound at the desired concentrations. Include a negative control (no mimotope) and a positive control (e.g., anti-CD3/CD28 beads or a mitogen like Concanavalin A).
-
Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).
-
Analyze the cells by flow cytometry, gating on the CD4+ T cell population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
IFN-γ ELISPOT Assay
This protocol provides a general framework for performing an IFN-γ ELISPOT assay.
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with sterile PBS.
-
Block the plate with complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or purified T cells and APCs.
-
Add the cells to the wells of the ELISPOT plate.
-
Add this compound at various concentrations. Include negative (no mimotope) and positive (e.g., PMA/Ionomycin or Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Stop the development by washing with water once spots have formed.
-
Allow the plate to dry completely before counting the spots.
-
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Concentration | Assay Type | Cell Type | Outcome | Reference |
| 2 ng/mL | IFN-γ ELISPOT | CD4+ BDC2.5 T cells | Increased IFN-γ production in the presence of an anti-GITR antibody. | [1] |
| 10 ng/mL | In vitro co-culture | CD4+ BDC2.5 T cells and plasmacytoid dendritic cells | T cell stimulation as part of a study on regulatory T cell induction. | [2] |
Visualizations
Caption: Experimental workflow for in vitro stimulation of BDC2.5 T cells.
Caption: BDC2.5 T cell activation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. JCI - Tracking autoimmune T cells in diabetes [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | The Role of GITR/GITRL Interaction in Autoimmune Diseases [frontiersin.org]
Technical Support Center: BDC2.5 T Cell Activation with 1040-51 Mimotope
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low T cell activation with the BDC2.5 mimotope 1040-51. The information is tailored for researchers, scientists, and drug development professionals working with this specific model of autoimmune diabetes.
Troubleshooting Guide
Low or absent T cell activation in response to the this compound can stem from various factors, from reagent quality to suboptimal assay conditions. This guide is designed to help you systematically troubleshoot and resolve common issues.
| Potential Problem | Recommended Action |
| 1. Reagent Quality and Handling | |
| Poor 1040-51 mimotope solubility or degradation | Ensure the peptide is stored at -20°C. For solubilization, first try dissolving in sterile water. If issues persist, a small amount of ammonium (B1175870) hydroxide (B78521) or DMSO can be used, followed by dilution to the desired concentration[1]. |
| Suboptimal mimotope concentration | The optimal concentration can vary. Published studies have used concentrations as low as 2 ng/mL for ELISPOT assays[2][3][4]. For proliferation assays, concentrations up to 10 µg/mL have been reported. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay and cell culture conditions. |
| BDC2.5 T cell viability and health | Ensure that BDC2.5 T cells are healthy and viable prior to the experiment. Use standard methods like trypan blue exclusion to assess viability. T cells that have been in culture for extended periods may become exhausted and less responsive[5]. |
| Antigen-Presenting Cell (APC) issues | BDC2.5 T cells require APCs to present the mimotope via the I-Ag7 MHC class II molecule[6]. Ensure that your APCs (e.g., irradiated splenocytes) are viable and functional. The ratio of APCs to T cells is also critical and may need optimization. |
| 2. Experimental Setup and Protocol | |
| Inadequate incubation time | T cell activation is a time-dependent process. For upregulation of early activation markers like CD69, an 18-hour incubation may be sufficient[7]. For proliferation assays, a 72-hour incubation is more common[6]. |
| Incorrect cell density | High cell densities can lead to nutrient depletion and cell death, while low densities may not provide sufficient cell-to-cell contact. A common starting point is 1.5 x 10^5 T cells per well in a 96-well plate[2][3]. |
| Suboptimal culture conditions | Use appropriate T cell culture medium supplemented with necessary factors. Ensure proper incubator conditions (temperature, CO2, humidity). |
| 3. Data Analysis and Interpretation | |
| High background activation | High background in no-antigen controls can mask a specific response. This could be due to non-specific stimulation from media components or issues with the APCs. |
| Choice of activation readout | Different activation markers have distinct expression kinetics. CD69 is an early activation marker, while CD25 is expressed later[8]. Proliferation is a downstream indicator of activation. Ensure you are measuring the appropriate marker for your timepoint. |
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it work?
A1: The this compound is a synthetic peptide that acts as a potent agonist for the BDC2.5 T cell receptor (TCR)[9]. This T cell clone was originally isolated from a non-obese diabetic (NOD) mouse and is reactive against an unknown autoantigen in pancreatic beta cells, making it a valuable tool for studying type 1 diabetes[6][10]. The mimotope is presented by antigen-presenting cells (APCs) on the MHC class II molecule I-Ag7 to activate the BDC2.5 T cells[6].
Q2: What are the expected outcomes of successful BDC2.5 T cell activation with the 1040-51 mimotope?
A2: Successful activation should lead to a cascade of events, including:
-
Upregulation of surface activation markers: This includes early markers like CD69 and later markers such as CD25[8].
-
T cell proliferation: Activated T cells will undergo clonal expansion, which can be measured by techniques like CFSE dilution or [3H]thymidine incorporation[8][11].
-
Cytokine secretion: Activated BDC2.5 T cells, which are typically Th1-like, will secrete pro-inflammatory cytokines such as IFN-γ[2][12][3].
Q3: My BDC2.5 T cells are not proliferating in response to the mimotope. What should I check first?
A3: First, verify the viability and health of your BDC2.5 T cells and APCs. Next, confirm the proper preparation and concentration of the 1040-51 mimotope; creating a dose-response curve is highly recommended. Ensure your incubation time is sufficient, typically 72 hours for proliferation assays[6]. Also, check that your APCs are functional and are being used at an appropriate ratio to the T cells.
Q4: Can I use the 1040-51 mimotope for in vivo studies?
A4: Yes, the BDC2.5 mimotope has been used in vivo to activate adoptively transferred BDC2.5 T cells, leading to their migration and proliferation in pancreatic lymph nodes and islets[2][12].
Q5: What is the role of co-stimulation in BDC2.5 T cell activation?
A5: T cell activation generally requires two signals: TCR engagement with the peptide-MHC complex (Signal 1) and co-stimulatory signals from the APC (Signal 2), often through molecules like CD28[13][14]. Insufficient co-stimulation can lead to T cell anergy or unresponsiveness. Ensure your APCs are capable of providing adequate co-stimulation.
Experimental Protocols
BDC2.5 T Cell Proliferation Assay (CFSE-based)
-
Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice.
-
Enrich for CD4+ T cells using a commercially available kit.
-
Label the enriched BDC2.5 T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Prepare APCs by isolating splenocytes from a non-transgenic NOD mouse and irradiating them to prevent their proliferation.
-
-
Cell Culture:
-
In a 96-well round-bottom plate, co-culture 1 x 10^5 CFSE-labeled BDC2.5 T cells with 2 x 10^5 irradiated APCs per well.
-
Add the 1040-51 mimotope at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, CD4+ T cells and analyze the CFSE dilution to determine the extent of proliferation.
-
IFN-γ ELISPOT Assay
-
Plate Coating:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Culture:
-
Detection and Analysis:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add streptavidin-horseradish peroxidase (HRP).
-
Develop the spots with a suitable substrate (e.g., AEC).
-
Count the spots using an ELISPOT reader.
-
Visualizations
Caption: BDC2.5 T Cell Activation Signaling Pathway.
Caption: Troubleshooting workflow for low T cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 3. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Activation and differentiation requirements of primary T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific activation with BDC2.5 mimotope 1040-51
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the BDC2.5 mimotope 1040-51 to study diabetogenic T-cell activation.
Troubleshooting Guide
Non-specific activation can be a significant challenge in T-cell assays, leading to high background and confounding results. This guide addresses common issues encountered when using the this compound.
Problem 1: High Background in Negative Control Wells (T-cell Proliferation Assay)
| Potential Cause | Recommended Solution |
| Contaminated Media or Reagents | Use endotoxin-tested reagents and media. Prepare fresh media for each experiment and filter-sterilize. |
| Serum Quality | Screen different lots of Fetal Bovine Serum (FBS) for their potential to cause non-specific T-cell activation. Heat-inactivate FBS to reduce complement activity. |
| Cell Viability and Density | Ensure high viability (>95%) of splenocytes or purified T-cells before starting the assay. Optimize cell density to avoid overcrowding, which can lead to cell stress and non-specific activation. |
| Mitogenic Contaminants | Ensure all glassware and plasticware are sterile and pyrogen-free. |
Problem 2: High Number of Spots in Negative Control Wells (IFN-γ ELISpot Assay)
| Potential Cause | Recommended Solution |
| Inadequate Washing | Follow a rigorous washing protocol for the ELISpot plate to remove any residual coating antibody or blocking solution.[1] |
| Non-specific Antibody Binding | Use a high-quality blocking buffer and ensure complete blocking of the plate. Consider adding a detergent like Tween 20 to wash buffers to reduce non-specific binding. |
| Contaminated Culture Conditions | Maintain sterile technique throughout the assay. Ensure all solutions and media are free from microbial contamination.[1] |
| Over-development | Reduce the incubation time with the substrate and monitor spot development closely under a microscope.[2] |
Problem 3: Inconsistent Results Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Clumping | Gently resuspend cells to ensure a single-cell suspension before plating.[1] |
| Edge Effects | Maintain proper humidity in the incubator to prevent evaporation from the outer wells of the plate. Consider not using the outermost wells for critical samples. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for T-cell activation?
The optimal concentration can vary between experiments. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific assay conditions. Published studies have used concentrations around 2 ng/ml for IFN-γ ELISpot assays.[3][4][5] For proliferation assays, a wider range should be tested.
Q2: My BDC2.5 T-cells are not responding to the 1040-51 mimotope. What could be the issue?
Several factors could contribute to a lack of response. Ensure that the mimotope has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Verify the viability of your T-cells and the proper function of your antigen-presenting cells (APCs). Also, confirm that the MHC haplotype of your APCs is appropriate for presenting the mimotope to BDC2.5 T-cells.
Q3: Can I use whole splenocytes instead of purified CD4+ T-cells for my assay?
Yes, whole splenocytes from BDC2.5 TCR transgenic mice can be used.[6] The spleen contains the necessary APCs to present the mimotope to the T-cells. However, for some applications, using purified CD4+ T-cells may provide a cleaner system with lower background.
Q4: How long should I incubate the cells with the mimotope?
For IFN-γ ELISpot assays, a 20-hour incubation has been shown to be effective.[3][4][5] For proliferation assays, a longer incubation of 48-72 hours is typically required.[6]
Data Presentation
Table 1: Representative BDC2.5 T-cell Responses to Mimotope 1040-51
| Assay Type | Mimotope Concentration | Expected Outcome | Reference |
| IFN-γ ELISpot | 2 ng/mL | Increased number of IFN-γ spot-forming cells | [3][4][5] |
| T-cell Proliferation | 0.1 - 10 µg/mL | Dose-dependent increase in T-cell proliferation | [6] |
Experimental Protocols
Protocol 1: BDC2.5 T-cell Proliferation Assay using CellTrace™ Violet
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse.
-
Cell Staining: Label the splenocytes with CellTrace™ Violet according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a negative control (media only) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Analyze the dilution of CellTrace™ Violet in the CD4+ T-cell population to determine the extent of proliferation.
Protocol 2: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[3][4][5]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse and add 1.5 x 10^5 cells per well.[3][4][5]
-
Stimulation: Add this compound at the desired concentration (e.g., 2 ng/mL).[3][4][5] Include appropriate negative and positive controls.
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[3][4][5]
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme and Substrate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). After another wash, add the AEC substrate solution and monitor for spot development.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely before counting the spots.
Visualizations
Caption: BDC2.5 TCR Signaling Pathway.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 6. diabetesjournals.org [diabetesjournals.org]
improving reproducibility of BDC2.5 T cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of B.D.C.2.5 T cell assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the BDC2.5 T cell receptor (TCR) and its significance?
The BDC2.5 TCR is derived from a CD4+ T cell clone isolated from a non-obese diabetic (NOD) mouse model of type 1 diabetes.[1][2][3] BDC2.5 T cells are highly diabetogenic and recognize an islet β-cell antigen presented by the MHC class II molecule I-Ag7.[1][4] While the precise native antigen is still under investigation, a mimotope peptide (RTRPLWVRME) is commonly used for in vitro stimulation.[4][5] These cells are a critical tool for studying the mechanisms of autoimmune diabetes and for testing potential therapeutics.
Q2: What are the most common assays performed with BDC2.5 T cells?
The most common assays include T cell proliferation assays (typically using dye dilution methods like CFSE), cytokine release assays (to measure effector functions), and adoptive transfer models to induce diabetes in recipient mice.[6][7][8][9] These assays are used to assess T cell activation, differentiation, and pathogenic potential.
Q3: What are the key sources of variability in BDC2.5 T cell assays?
Variability in BDC2.5 T cell assays can arise from several factors, including the source and preparation of T cells and antigen-presenting cells (APCs), the concentration and quality of the stimulating peptide, cell culture conditions, and the methods used for data analysis.[10][11] Standardizing these parameters is crucial for improving reproducibility.
Troubleshooting Guide
Issue 1: Low T Cell Proliferation in Response to Peptide Stimulation
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response titration of the mimotope peptide to determine the optimal concentration for stimulation. Concentrations can range from 1 to 100 µg/mL.[12] |
| Poor Antigen-Presenting Cell (APC) Function | Ensure APCs (e.g., irradiated splenocytes) are viable and used at an appropriate T cell to APC ratio. Consider using fresh APCs for each experiment. |
| Incorrect Incubation Time | Optimal proliferation is often observed between days 3 and 7 of culture.[6][12] A time-course experiment can help determine the peak response. |
| T Cell Viability Issues | Assess T cell viability before and after the assay using a viability dye. Poor viability can result from harsh cell isolation procedures or suboptimal culture conditions. |
| Inadequate T Cell Activation | Include a positive control, such as anti-CD3/CD28 antibodies or Concanavalin A, to confirm that the T cells are capable of proliferating.[12] |
Issue 2: High Background Cytokine Release in Unstimulated Controls
| Potential Cause | Recommended Solution |
| Spontaneous T Cell Activation | Use naïve BDC2.5 T cells (CD4+CD62L+CD25-) for assays to minimize spontaneous activation.[5][7] |
| Contamination of Cell Cultures | Ensure aseptic technique during cell culture to prevent microbial contamination, which can induce non-specific cytokine release. |
| Serum Component Variability | Test different batches of fetal bovine serum (FBS) or use a serum-free medium to reduce background activation. |
| Stress During Cell Handling | Minimize stress on cells during isolation and plating by handling them gently and avoiding prolonged exposure to suboptimal conditions. |
Issue 3: Inconsistent Results in Adoptive Transfer Models
| Potential Cause | Recommended Solution |
| Variable Number of Transferred T Cells | Accurately count viable T cells before injection. The number of transferred cells can significantly impact the timing and incidence of diabetes.[7][13] |
| Inconsistent T Cell Activation State | Standardize the in vitro activation protocol for BDC2.5 T cells prior to transfer. The duration and method of activation can alter their diabetogenic potential.[5][14] |
| Recipient Mouse Variability | Use age- and sex-matched recipient mice (e.g., NOD.SCID) to reduce biological variability.[7] |
| Presence of Regulatory T cells (Tregs) | The presence of CD4+CD25+ Treg cells in the transferred population can suppress the diabetogenic activity of effector T cells.[7] Consider depleting Tregs before transfer if a more aggressive disease model is desired. |
Experimental Protocols
BDC2.5 T Cell Proliferation Assay (CFSE-based)
This protocol describes a common method for measuring BDC2.5 T cell proliferation in response to antigenic stimulation.
Materials:
-
BDC2.5 splenocytes or purified CD4+ T cells
-
Irradiated splenocytes from a non-transgenic NOD mouse (as APCs)
-
BDC2.5 mimotope peptide (e.g., RTRPLWVRME)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-Vβ4)
-
Viability dye (e.g., 7-AAD, DAPI)
Methodology:
-
Prepare BDC2.5 T cells: Isolate splenocytes from a BDC2.5 TCR transgenic mouse. If desired, purify CD4+ T cells using magnetic beads or flow cytometry.
-
CFSE Labeling:
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Stimulation:
-
Resuspend CFSE-labeled BDC2.5 T cells and irradiated APCs in complete medium.
-
Plate 2 x 10^5 BDC2.5 T cells and 5 x 10^5 APCs per well in a 96-well flat-bottom plate.
-
Add the BDC2.5 mimotope peptide at the desired concentration (e.g., 10 µg/mL).
-
Include negative (no peptide) and positive (e.g., anti-CD3/CD28) controls.
-
-
Incubation: Culture the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and stain with a viability dye and fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, Vβ4).
-
Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live, CD4+ T cell population.
-
BDC2.5 T Cell Cytokine Release Assay
This protocol outlines the measurement of cytokine production by BDC2.5 T cells following stimulation.
Materials:
-
BDC2.5 splenocytes or purified CD4+ T cells
-
Irradiated splenocytes from a non-transgenic NOD mouse (as APCs)
-
BDC2.5 mimotope peptide
-
Complete RPMI-1640 medium
-
Cytokine detection kit (e.g., ELISA, Luminex, or CBA)
Methodology:
-
Cell Plating and Stimulation:
-
Plate 2 x 10^5 BDC2.5 T cells and 5 x 10^5 APCs per well in a 96-well plate.
-
Add the BDC2.5 mimotope peptide at the desired concentration.
-
Include appropriate negative and positive controls.
-
-
Incubation: Culture the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-2, IL-10) in the supernatants using a suitable immunoassay.
Visualizations
References
- 1. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]
- 2. JCI - Susceptible MHC alleles, not background genes, select an autoimmune T cell reactivity [jci.org]
- 3. Chapter 4 [som.cuanschutz.edu]
- 4. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. In Vitro–expanded Antigen-specific Regulatory T Cells Suppress Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Reproducible detection of antigen-specific T cells and Tregs via standardized and automated activation-induced marker assay workflows | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
BDC2.5 Mimotope 1040-51 Stability in Culture Media: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the BDC2.5 mimotope 1040-51 in common cell culture media. While specific quantitative stability data for this mimotope in various media is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to assess its stability in their specific experimental setups.
Quick Facts: this compound
| Property | Details |
| Sequence | H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (RVLPLWVRME)[1][2] |
| Molecular Weight | ~1298.62 g/mol [3] |
| Appearance | Typically a lyophilized powder[4] |
| Storage (Lyophilized) | Recommended at -20°C or colder for long-term storage[4][5][6]. |
| Storage (In Solution) | Less stable than lyophilized form; store in frozen single-use aliquots to avoid freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: For long-term storage, the lyophilized peptide should be kept at -20°C or lower[4][5][6]. Once reconstituted in a solvent, it is advisable to prepare single-use aliquots and store them frozen to minimize degradation from repeated freeze-thaw cycles.
Q2: I'm observing inconsistent results in my T-cell activation assays. Could mimotope instability be the cause?
A2: Yes, inconsistent results can be a symptom of peptide degradation. Peptides in solution, especially in complex biological media like cell culture medium, can be susceptible to enzymatic degradation, oxidation, and hydrolysis[7][8]. It is crucial to prepare fresh working solutions for each experiment from a frozen stock to ensure a consistent starting concentration.
Q3: What are the primary factors that can affect the stability of this compound in my culture medium?
A3: Several factors can influence peptide stability in culture media:
-
Enzymatic Degradation: Culture media supplemented with serum contains proteases that can cleave the peptide[7]. Even in serum-free media, cells themselves can release proteases.
-
pH of the Medium: The pH of the culture medium can affect the rate of hydrolysis of peptide bonds[8].
-
Temperature: Higher incubation temperatures (e.g., 37°C) can accelerate degradation processes[8].
-
Oxidation: Certain amino acids in the this compound sequence, such as Methionine (Met) and Tryptophan (Trp), are susceptible to oxidation, which can be exacerbated by exposure to air and light[8].
-
Adsorption: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration in the medium.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: You will need to perform a peptide stability assay. A general protocol involves incubating the mimotope in your culture medium of choice (e.g., RPMI 1640, DMEM) under your standard experimental conditions (e.g., 37°C, 5% CO2) and collecting samples at various time points. The concentration of the intact peptide is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][10][11].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no biological activity (e.g., T-cell activation) | 1. Peptide degradation in culture medium.2. Incorrect peptide concentration due to improper dissolution or storage. | 1. Perform a stability assay to determine the half-life of the mimotope in your specific medium and conditions (see Experimental Protocol below).2. Ensure the lyophilized peptide is properly stored at -20°C. Reconstitute and aliquot correctly. Prepare fresh working solutions for each experiment. |
| High variability between experiments | 1. Inconsistent peptide stability.2. Repeated freeze-thaw cycles of stock solutions. | 1. Standardize the time between adding the peptide to the medium and performing the assay.2. Prepare and use single-use aliquots of the peptide stock solution. |
| Peptide precipitation in culture medium | 1. Poor solubility at physiological pH.2. Interaction with media components. | 1. Review the solubilization protocol. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used for initial dissolution before further dilution in aqueous buffer or media[2].2. Filter the peptide working solution through a 0.22 µm sterile filter before adding it to the culture. |
Experimental Protocol: Assessing Peptide Stability in Culture Media
This protocol provides a general framework for determining the stability of this compound in a cell culture medium of your choice.
Objective: To quantify the degradation of this compound over time in a specific culture medium.
Materials:
-
This compound (lyophilized)
-
Sterile, high-purity water or appropriate buffer for reconstitution
-
Culture medium (e.g., RPMI 1640, DMEM, with or without serum)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Precipitation solution (e.g., Acetonitrile with 0.1% Trifluoroacetic acid (TFA))
-
HPLC or LC-MS system for analysis
Methodology:
-
Peptide Reconstitution: Carefully reconstitute the lyophilized this compound in a suitable sterile solvent to create a concentrated stock solution. Prepare single-use aliquots and store them at -20°C or -80°C.
-
Spiking the Medium: Add the peptide stock solution to your chosen culture medium to achieve the final working concentration used in your experiments.
-
Timepoint Zero (T=0): Immediately after spiking, take an aliquot of the peptide-containing medium. This will serve as your baseline reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (37°C, 5% CO2).
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Preparation for Analysis:
-
To each aliquot, add an equal volume of a precipitation solution to stop enzymatic activity and precipitate proteins[11].
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.
-
-
Analysis by HPLC or LC-MS:
-
Analyze the supernatant from each time point using a reverse-phase HPLC or LC-MS method capable of separating the intact peptide from any degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). If using LC-MS, monitor the parent ion mass of the intact peptide.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound in the chromatogram for each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining peptide against time to determine the degradation kinetics and estimate the half-life of the mimotope in your culture medium.
-
Visualizations
Caption: Workflow for assessing BDC2.5 mimotope stability.
Caption: Factors influencing BDC2.5 mimotope degradation.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BDC2.5 Mimotope 1040-51 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BDC2.5 mimotope 1040-51.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
The this compound is a synthetic peptide that acts as an agonist for the diabetogenic T-cell receptor (TCR) of the BDC2.5 T-cell clone, which is isolated from non-obese diabetic (NOD) mice.[1][2] Its primary application is in the study of autoimmune diabetes (Type 1 Diabetes), where it is used to stimulate BDC2.5 T-cells in vitro and in vivo to investigate T-cell activation, signaling pathways, and the efficacy of potential immunotherapies.[3][4][5]
Q2: How should the this compound peptide be stored and handled?
For long-term stability, lyophilized this compound should be stored at -20°C.[2][6] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8] When handling the peptide, always use sterile, nuclease-free solutions and wear gloves to prevent contamination.[8]
Q3: What is the recommended procedure for dissolving the this compound peptide?
The solubility of a peptide is highly dependent on its amino acid sequence. For the this compound, it is recommended to first attempt to dissolve it in sterile water.[1][7] If the peptide does not dissolve, adding a small amount of a suitable solvent like DMSO can aid in solubilization.[1][8] For hydrophobic peptides, dissolving in a small volume of DMSO first and then diluting with an aqueous buffer to the desired concentration is a common practice.[1][8] Always test the solubility of a small amount of the peptide before dissolving the entire stock.[8]
Troubleshooting Guides
Poor T-Cell Proliferation or Activation
Problem: Low or no proliferation/activation of BDC2.5 T-cells in response to the 1040-51 mimotope.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the peptide at -20°C (lyophilized) or -80°C (in solution). Avoid multiple freeze-thaw cycles.[2][6][7] |
| Incorrect Peptide Concentration | Titrate the peptide concentration to determine the optimal dose for T-cell stimulation. A typical starting concentration for in vitro assays can range from 0.1 to 10 µg/mL.[9] |
| Suboptimal Cell Health | Ensure the viability of your BDC2.5 T-cells is high (>90%) before starting the experiment. Use freshly isolated or properly thawed and rested cells.[10][11] |
| Antigen Presenting Cell (APC) Issues | Confirm that the APCs (e.g., splenocytes, dendritic cells) are viable and functional. The MHC class II molecule I-Ag7 is required for presentation of the 1040-51 mimotope to BDC2.5 T-cells.[9][12][13] |
| Assay Incubation Time | Optimize the incubation time for your proliferation assay (typically 48-72 hours for CFSE-based assays).[14] |
High Background in ELISpot Assays
Problem: High number of spots in the negative control wells of an IFN-γ ELISpot assay.
| Potential Cause | Troubleshooting Step |
| Cell Viability and Handling | Use cells with high viability and handle them gently to minimize non-specific activation. Ensure cells are washed properly before plating.[10][11] |
| Serum Contamination | Use heat-inactivated fetal bovine serum (FBS) that has been pre-screened for low background in ELISpot assays. Human serum can contain cross-reactive antibodies.[10][11] |
| Contamination | Ensure all reagents and the cell culture are free from microbial contamination.[11] |
| Pre-activated T-cells | T-cells may be activated in vivo prior to isolation. Resting the cells overnight before stimulation can sometimes reduce background. |
| High Cell Density | Titrate the number of cells plated per well. Too many cells can lead to a high background. A typical starting point is 2.5 x 105 cells per well.[10][12] |
Inconsistent or Non-Reproducible Results
Problem: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Be meticulous with pipetting to ensure accurate and consistent volumes of cells and reagents in each well. Avoid introducing bubbles.[10] |
| Peptide Aliquoting | Prepare single-use aliquots of the 1040-51 mimotope to ensure consistent concentration across experiments. |
| Cell Counting and Viability | Accurately count cells and assess viability before each experiment. Inconsistent cell numbers will lead to variable results. |
| Plate Edge Effects | Evaporation can be more pronounced in the outer wells of a 96-well plate. To minimize this, do not use the outer wells for experimental samples, or fill them with sterile media.[15] |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate splenocytes from a BDC2.5 TCR transgenic mouse to be used as responder T-cells. Isolate splenocytes from a non-transgenic NOD mouse to serve as antigen-presenting cells (APCs).
-
CFSE Labeling: Resuspend BDC2.5 splenocytes at 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS. Wash the cells three times with complete RPMI.
-
Co-culture: Plate 2 x 105 CFSE-labeled BDC2.5 splenocytes per well in a 96-well round-bottom plate. Add 2 x 105 irradiated (3000 rads) NOD splenocytes as APCs.
-
Stimulation: Add the this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye. Analyze the cells by flow cytometry, gating on live, CD4+ T-cells to assess CFSE dilution as a measure of proliferation.
IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium containing 10% FBS for at least 1 hour at room temperature.
-
Cell Plating: Add 2.5 x 105 BDC2.5 splenocytes per well.
-
Stimulation: Add the this compound at the desired concentration (e.g., 2 ng/mL).[3][4] Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.[3][4]
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Visualizations
Caption: BDC2.5 TCR Signaling Pathway.
Caption: T-Cell Proliferation Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Recognition of Multiple Hybrid Insulin Peptides by a Single Highly Diabetogenic T-Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. A Peptide-binding Motif for I-Ag7, the Class II Major Histocompatibility Complex (MHC) Molecule of NOD and Biozzi AB/H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: BDC2.5 Mimotope 1040-51
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the BDC2.5 mimotope 1040-51. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this peptide in your research.
Quality Control Specifications
Ensuring the quality of the this compound is critical for reproducible experimental outcomes. Reputable suppliers perform a range of quality control checks.[1] Below is a summary of typical product specifications.
| Parameter | Specification | Method | Purpose |
| Purity | >95% (Standard Grade)>98% (High Purity Grade) | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the desired peptide in the sample. |
| Identity | Conforms to Expected Mass | Mass Spectrometry (MS) | Confirms the correct molecular weight and, therefore, the amino acid sequence of the peptide.[1] |
| Appearance | White Lyophilized Powder | Visual Inspection | Standard quality check for the physical state of the product. |
| Molecular Formula | C₆₀H₉₉N₁₇O₁₃S | - | Chemical formula of the peptide. |
| Molecular Weight | 1298.6 g/mol | - | Theoretical mass of the peptide. |
| Solubility | Soluble in Water | Solubility Testing | Provides guidance on proper reconstitution of the peptide. |
Example Quality Control Data:
An example HPLC chromatogram for this compound might show a major peak corresponding to the peptide with a purity of ≥95%. Mass spectrometry analysis should confirm a mass that corresponds to the theoretical molecular weight of 1298.6 Da. For instance, a Certificate of Analysis for one batch showed a purity of 97.996% by HPLC.[2]
Experimental Protocols & Workflows
The this compound is a potent agonist for the diabetogenic T-cell clone BDC2.5 and is primarily used to stimulate these cells in various immunological assays.[3]
Workflow for T-Cell Stimulation Experiments
The following diagram outlines the general workflow for using the this compound in T-cell stimulation assays.
Detailed Protocol: T-Cell Proliferation Assay
This protocol outlines the steps for a T-cell proliferation assay using this compound with splenocytes from BDC2.5 TCR transgenic mice.
-
Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice and prepare a single-cell suspension.
-
Label the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.
-
Wash and resuspend the labeled cells in complete RPMI medium.
-
-
Cell Plating and Stimulation:
-
Plate the labeled splenocytes in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells per well.
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete RPMI medium to the desired working concentrations.
-
Add the diluted mimotope to the wells at a final concentration typically ranging from 1 to 10 µg/mL. Include a no-peptide negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of the proliferation dye in the daughter cells.
-
Detailed Protocol: ELISPOT Assay for IFN-γ Secretion
This protocol provides a method for detecting IFN-γ secreting BDC2.5 T-cells upon stimulation with the mimotope.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF-membrane ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of BDC2.5 T-cells.
-
Add 1.5 x 10⁵ cells per well to the coated and blocked ELISPOT plate.[4]
-
Stimulate the cells with this compound at a final concentration of approximately 2 ng/mL.[4] Include appropriate negative (cells only) and positive (e.g., anti-CD3 antibody) controls.
-
-
Incubation:
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Detection and Development:
-
Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Finally, add a substrate solution (e.g., BCIP/NBT) and monitor for spot development.
-
Stop the reaction by washing with water once spots are clearly visible.
-
-
Analysis:
-
Allow the plate to dry completely and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
-
BDC2.5 TCR Signaling Pathway
Upon engagement of the BDC2.5 T-cell receptor (TCR) by the 1040-51 mimotope presented on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production.
Troubleshooting & FAQs
This section addresses common issues encountered during experiments with this compound.
Frequently Asked Questions
-
Q: How should I reconstitute and store the this compound?
-
A: Reconstitute the lyophilized peptide in sterile, distilled water or a suitable buffer like PBS. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Lyophilized peptide is stable at room temperature for short periods but should be stored at -20°C for long-term use.[3]
-
-
Q: What is the optimal concentration of the mimotope for T-cell stimulation?
-
A: The optimal concentration can vary depending on the assay and experimental conditions. For ELISPOT assays, concentrations as low as 2 ng/mL have been reported to be effective.[4] For T-cell proliferation assays, a concentration range of 1-10 µg/mL is commonly used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
-
Q: Why is my peptide solution cloudy or showing precipitation?
-
A: Peptides, especially those with hydrophobic residues, can sometimes be difficult to dissolve. If you observe cloudiness, gentle warming or brief sonication may help. If the peptide is difficult to dissolve in aqueous solutions, you can first dissolve it in a small amount of a solvent like DMSO and then slowly dilute it with your aqueous buffer.[5]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No T-Cell Response | Peptide Quality/Handling: - Incorrect storage leading to degradation.- Repeated freeze-thaw cycles.- Incorrect concentration. | - Ensure proper storage at -20°C or -80°C.- Aliquot after reconstitution to minimize freeze-thaw cycles.- Verify peptide concentration and perform a titration experiment. |
| Cell Viability/Health: - Low cell viability after thawing.- Cells are not in an optimal state for stimulation. | - Use a gentle thawing protocol and allow cells to rest before stimulation.- Ensure high viability (>90%) before starting the assay. | |
| Assay Conditions: - Suboptimal cell density.- Insufficient incubation time. | - Optimize cell density per well.- Extend the incubation time (e.g., up to 5 days for proliferation assays). | |
| High Background in Negative Controls | Reagent Contamination: - Endotoxin or other mitogens in media or serum. | - Use endotoxin-free reagents.- Heat-inactivate serum or use a pre-screened batch with low background stimulation. |
| Cellular Stress: - High cell density leading to non-specific activation.- Stress from cell handling. | - Titrate the number of cells per well.- Handle cells gently and minimize centrifugation steps. | |
| Inconsistent Results Between Replicates | Pipetting Errors: - Inaccurate pipetting of cells or peptide. | - Use calibrated pipettes and ensure proper mixing of cell suspensions and peptide dilutions. |
| Uneven Cell Distribution: - Clumping of cells. | - Ensure a single-cell suspension before plating by gently pipetting or passing through a cell strainer. | |
| Plate Edge Effects: - Evaporation from outer wells of the plate. | - Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. TCR signal transduction in diabetogenic T cells | nPOD [npod.org]
- 3. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 004460 - BDC2.5 TCR Strain Details [jax.org]
- 5. researchgate.net [researchgate.net]
minimizing variability in response to BDC2.5 mimotope 1040-51
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in experiments involving the BDC2.5 mimotope 1040-51. The BDC2.5 T-cell receptor (TCR) transgenic mouse is a critical model in type 1 diabetes research, and consistent, reproducible data is paramount for advancing our understanding of autoimmune diabetes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used?
A1: The this compound is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell clone, which is specific for an unknown autoantigen in pancreatic beta cells.[1][2][3] It is widely used in research to stimulate diabetogenic T-cells from non-obese diabetic (NOD) mice to study the mechanisms of autoimmune diabetes.[2]
Q2: We are observing high variability in our T-cell proliferation assays. What are the common causes?
A2: Variability in T-cell proliferation assays can stem from several factors. Key areas to investigate include:
-
Mimotope Concentration: The concentration of the 1040-51 mimotope is critical. A suboptimal concentration can lead to weak or inconsistent T-cell activation.
-
Cell Viability and Number: Ensure accurate counting and high viability of both BDC2.5 T-cells and antigen-presenting cells (APCs).
-
Age of Donor Mice: The age of the BDC2.5 TCR transgenic donor mice can influence the reactivity of the T-cells. It is recommended to use mice that are not older than 6 weeks to avoid an increase in T-regulatory cells.[4]
-
Antigen-Presenting Cells (APCs): The type, source, and activation state of APCs can significantly impact T-cell stimulation.
-
Culture Conditions: Variations in media, serum, and incubation times can all contribute to inconsistent results.
Q3: Our IFN-γ ELISPOT results are inconsistent. What should we check?
A3: Inconsistent IFN-γ ELISPOT results are often due to:
-
Suboptimal Cell Stimulation: Ensure the mimotope concentration and incubation time are optimized. For example, a concentration of 2 ng/ml of the 1040-51 mimotope has been used for stimulation.[1][5][6]
-
Plate Coating: Inconsistent coating of the ELISPOT plate with the capture antibody can lead to variable spot formation.
-
Cell Density: The number of cells seeded per well is crucial for obtaining a readable spot density. A density of 1.5x10^5 cells/well has been reported.[1][6]
-
Washing Steps: Inadequate washing can lead to high background, while overly vigorous washing can result in cell loss.
Q4: We are having trouble detecting a consistent population of activated T-cells by flow cytometry. What could be the issue?
A4: Challenges in detecting activated T-cells by flow cytometry can be due to:
-
Timing of Analysis: The expression of activation markers such as CD25 and CD69 is transient. Ensure you are analyzing the cells at the optimal time point post-stimulation.
-
Antibody Staining: Use appropriately titrated antibodies and include proper isotype controls to ensure specific staining.
-
Gating Strategy: An inconsistent or poorly defined gating strategy can lead to variability in the quantification of activated cells.
-
Cell Viability: Include a viability dye in your staining panel to exclude dead cells, which can non-specifically bind antibodies.
Troubleshooting Guides
T-Cell Proliferation Assay Variability
| Potential Problem | Possible Cause | Recommended Solution |
| Low or no proliferation | Suboptimal mimotope concentration. | Perform a dose-response curve to determine the optimal concentration of the 1040-51 mimotope for your specific experimental conditions. |
| Poor cell viability. | Assess cell viability before and after the assay using a method like trypan blue exclusion or a viability dye for flow cytometry. | |
| Inefficient antigen presentation. | Use irradiated splenocytes from NOD mice as APCs. Ensure a proper ratio of APCs to T-cells (e.g., 2:1). | |
| Presence of regulatory T-cells (Tregs). | If using older BDC2.5 mice, consider depleting CD25+ cells to remove Tregs which can suppress proliferation.[4] | |
| High background proliferation | Contamination of cell cultures. | Maintain sterile technique and regularly test media and reagents for contamination. |
| Mitogenic components in serum. | Test different batches of fetal bovine serum (FBS) or use a serum-free medium. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating. |
| Edge effects in culture plates. | Avoid using the outer wells of 96-well plates, or fill them with sterile media to maintain humidity. |
IFN-γ ELISPOT Assay Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Few or no spots | Inadequate cell stimulation. | Optimize the concentration of the 1040-51 mimotope and the stimulation time (e.g., 20 hours).[1][6] |
| Insufficient cell number. | Ensure the correct number of cells are plated per well (e.g., 1.5x10^5 cells/well).[1][6] | |
| Problem with detection reagents. | Check the expiration dates and storage conditions of antibodies and substrate. | |
| High background | Non-specific antibody binding. | Block the plate thoroughly and ensure proper washing between steps. |
| Cell death. | High cell death can lead to non-specific cytokine release. Check cell viability. | |
| Variable spot size and morphology | Inconsistent plate development. | Ensure consistent incubation times with the detection antibody and substrate. |
| Cells are clumped. | Ensure a single-cell suspension before plating. |
Experimental Protocols
BDC2.5 T-Cell Proliferation Assay (CFSE-based)
-
Isolate Splenocytes: Prepare a single-cell suspension from the spleens of 6-week-old BDC2.5 TCR transgenic NOD mice.[4]
-
Enrich CD4+ T-cells: Isolate CD4+ T-cells using a negative selection kit to a purity of >90%.
-
CFSE Labeling: Resuspend the purified CD4+ T-cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of cold complete RPMI medium with 10% FBS. Wash the cells twice with complete RPMI.
-
Prepare APCs: Isolate splenocytes from non-transgenic NOD mice and irradiate them (3000 rads) to prevent their proliferation.
-
Co-culture: Plate 1x10^5 CFSE-labeled BDC2.5 CD4+ T-cells and 2x10^5 irradiated APCs per well in a 96-well round-bottom plate.
-
Stimulation: Add the this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with anti-CD4 and a viability dye. Analyze by flow cytometry, gating on live CD4+ T-cells to assess CFSE dilution.
IFN-γ ELISPOT Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium containing 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from BDC2.5 mice. Plate 1.5x10^5 cells per well.[1][6]
-
Stimulation: Add this compound to a final concentration of 2 ng/mL.[1][5][6] Include appropriate negative and positive controls.
-
Incubation: Incubate for 20 hours at 37°C in a humidified incubator with 5% CO2.[1][6]
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. Wash again and add a substrate solution (e.g., AEC) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.
Visualizations
Caption: Simplified signaling cascade following BDC2.5 TCR engagement with the 1040-51 mimotope.
Caption: General workflow for studying BDC2.5 T-cell responses to the 1040-51 mimotope.
References
- 1. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to BDC2.5 Mimotopes: 1040-51 vs. 1040-31 for T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
The BDC2.5 T cell receptor (TCR), isolated from a diabetogenic CD4+ T cell clone in the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes, is a critical tool for studying autoimmune diabetes. Activation of BDC2.5 T cells is frequently achieved using synthetic peptide mimotopes that mimic the natural islet antigen. This guide provides a comparative overview of two commonly used BDC2.5 mimotopes, 1040-51 and 1040-31, focusing on their utility in T cell activation studies.
Overview of BDC2.5 Mimotopes 1040-51 and 1040-31
Both 1040-51 and 1040-31 are potent agonists for the BDC2.5 TCR, capable of inducing robust T cell activation, proliferation, and cytokine production.[1][2] While both are effective, subtle differences in their amino acid sequences may influence their interaction with the BDC2.5 TCR and the resulting T cell response. The mimotope 1040-31 has been described as a "superagonist" in the literature.[3]
Below is a summary of the key characteristics of each mimotope.
| Feature | BDC2.5 Mimotope 1040-51 | BDC2.5 Mimotope 1040-31 |
| Amino Acid Sequence | RVLPLWVRME | YVRPLWVRME |
| Description | A strongly agonistic peptide for the diabetogenic T cell clone BDC2.5.[1] | A strongly agonistic peptide for the diabetogenic T cell clone BDC2.5, also referred to as a "superagonist".[2][3] |
T Cell Activation Performance: A Comparative Analysis
Direct comparative studies providing quantitative side-by-side data on the T cell activation potential of 1040-51 and 1040-31 are limited in the publicly available literature. However, individual studies demonstrate their efficacy in inducing T cell proliferation and cytokine secretion.
T Cell Proliferation
T cell proliferation is a key indicator of activation. Both mimotopes have been shown to induce proliferation of BDC2.5 T cells, typically measured by [³H]thymidine incorporation or carboxyfluorescein succinimidyl ester (CFSE) dilution assays.
| Mimotope | Assay Type | Effective Concentration | Reported Outcome | Reference |
| 1040-51 | Not explicitly stated | Not specified | Described as an "effectively agonistic peptide".[1] | GenScript |
| 1040-31 | [³H]thymidine incorporation | 0.1 µg/ml | Significant proliferation of BDC2.5 splenocytes.[3] | American Diabetes Association |
| 1040-31 | Not specified | Not specified | Strong stimulation of BDC2.5 cells.[2] | Anaspec |
It is important to note that optimal concentrations can vary between experiments and should be determined empirically.
Cytokine Production
Upon activation, BDC2.5 T cells are known to produce a range of cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). The profile of cytokine secretion can provide insights into the nature of the T cell response.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess T cell activation by BDC2.5 mimotopes.
T Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of T cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
BDC2.5 TCR transgenic splenocytes or purified CD4+ T cells
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from NOD mice
-
This compound or 1040-31
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
[³H]Thymidine
-
Scintillation counter
Protocol:
-
Prepare a single-cell suspension of BDC2.5 splenocytes.
-
If using purified CD4+ T cells, co-culture with irradiated APCs.
-
Seed 2 x 10⁵ BDC2.5 splenocytes or a mix of purified T cells and APCs per well in a 96-well plate.
-
Add serial dilutions of the BDC2.5 mimotope (e.g., starting from 10 µg/ml down to 0.01 µg/ml) to the wells. Include a no-peptide control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.[3]
-
Pulse the cells by adding 0.5 µCi of [³H]thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data can be expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[5]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the detection and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
BDC2.5 TCR transgenic splenocytes
-
This compound or 1040-31
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, TCR Vβ4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of BDC2.5 splenocytes.
-
Plate 1-2 x 10⁶ cells per well in a 24-well plate.
-
Stimulate the cells with the BDC2.5 mimotope at an optimized concentration (e.g., 1 µg/ml) for 6 hours at 37°C.
-
For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to allow cytokines to accumulate intracellularly.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with fluorescently labeled antibodies.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing CD4+ T cells.
Visualizing T Cell Activation Signaling
The activation of BDC2.5 T cells by mimotopes presented on MHC class II molecules on APCs initiates a complex signaling cascade.
Caption: Simplified signaling pathway of BDC2.5 T cell activation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the T cell activation potential of different mimotopes.
Caption: Workflow for comparing mimotope-induced T cell activation.
Conclusion
Both BDC2.5 mimotopes, 1040-51 and 1040-31, are highly effective at activating BDC2.5 T cells. The choice between them may depend on the specific experimental goals and previously established laboratory protocols. Given that 1040-31 has been described as a "superagonist," it may elicit a stronger response at lower concentrations. However, without direct comparative data, it is recommended to titrate both peptides to determine the optimal concentration for a given assay. The provided experimental protocols and diagrams offer a framework for conducting and understanding these critical immunological assays.
References
A Comparative Guide to BDC2.5 Mimotope 1040-51 and its Native Peptide Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic BDC2.5 mimotope 1040-51 and its native peptide counterpart, the hybrid insulin-chromogranin A (ChgA) peptide, HIP2.5. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for studies in autoimmune diabetes, particularly in the context of the non-obese diabetic (NOD) mouse model.
Introduction
The BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely utilized model for studying the pathogenesis of type 1 diabetes. The activation of BDC2.5 T-cells, which are specific for a pancreatic islet autoantigen, is a critical event in the initiation and progression of the disease. While the native antigen was initially elusive, it has been identified as a hybrid peptide formed from a fragment of insulin (B600854) C-peptide and a fragment of chromogranin A (HIP2.5).[1] Concurrently, several mimotopes, such as 1040-51, have been developed as potent activators of BDC2.5 T-cells.[2][3] This guide will compare the biochemical and immunological properties of the this compound and the native HIP2.5 peptide.
Peptide Sequences
| Peptide Name | Sequence | Type |
| This compound | RVLPLWVRME | Synthetic Mimotope[2][3] |
| Native Peptide (HIP2.5) | RLEPLALWSRMD | Hybrid Insulin-ChgA Peptide[4] |
Biochemical and Immunological Comparison
The primary distinction between the this compound and the native HIP2.5 peptide lies in their affinity for the BDC2.5 TCR and their resulting potency in T-cell activation.
T-Cell Receptor Affinity
Experimental data using two-dimensional (2D) affinity measurements have demonstrated that the native HIP2.5 peptide binds to the BDC2.5 TCR with a significantly higher affinity than a high-potency mimotope (referred to as Mim1, which serves as a functional equivalent to 1040-51 for the purpose of this comparison).[4]
| Peptide | 2D Affinity (μm⁴) |
| Native Peptide (HIP2.5) | 1.8 x 10⁻³ |
| Mimotope (Mim1) | 5.6 x 10⁻⁴ |
| Chromogranin A (WE14) | 3.0 x 10⁻⁶ |
| Chromogranin A (ChgA₂₉₋₄₂) | Not specified, but low |
| Data sourced from Huang et al., 2020.[4] |
The higher affinity of the native HIP2.5 peptide suggests a more stable and prolonged interaction with the BDC2.5 TCR, which can have significant implications for T-cell signaling and activation thresholds.
T-Cell Activation and Proliferation
Despite its lower affinity compared to the native peptide, the this compound is a potent agonist of BDC2.5 T-cells. Both the mimotope and the native HIP2.5 peptide can induce robust T-cell proliferation and upregulation of activation markers such as CD25 and CD69.[4]
Studies have shown that the mimotope can stimulate BDC2.5 T-cells at nanomolar concentrations.[5] The high potency of the mimotope makes it a valuable tool for in vitro and in vivo studies requiring strong and consistent T-cell activation.
In Vivo Diabetogenic Potential
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is adapted for the in vitro stimulation of BDC2.5 T-cells with either the mimotope or the native peptide.
Materials:
-
Splenocytes from BDC2.5 TCR transgenic NOD mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound or native HIP2.5 peptide
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from a BDC2.5 mouse.
-
Label the cells with CFSE at a final concentration of 5 µM in PBS for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of complete RPMI-1640 medium containing the desired concentration of the this compound or native HIP2.5 peptide (e.g., in a dose-response range from 0.01 to 10 µg/mL).
-
Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, Vβ4) for identification of the BDC2.5 T-cell population.
-
Analyze the cells by flow cytometry, gating on the BDC2.5 T-cell population and measuring the dilution of the CFSE signal as an indicator of proliferation.
Cytokine Secretion Assay (Intracellular Staining)
Materials:
-
Stimulated BDC2.5 T-cells (from the proliferation assay or a separate stimulation)
-
Brefeldin A
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against cytokines (e.g., IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
After 24-48 hours of stimulation with the peptide, add Brefeldin A to the cell culture at a final concentration of 1 µg/mL.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers as described above.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and analyze by flow cytometry.
In Vivo Adoptive Transfer for Diabetes Induction
Materials:
-
BDC2.5 TCR transgenic NOD mice (donors)
-
NOD.scid mice (recipients)
-
This compound or native HIP2.5 peptide
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse
-
Sterile PBS
-
Blood glucose monitoring system
Procedure:
-
Isolate splenocytes from BDC2.5 donor mice.
-
Co-culture the BDC2.5 splenocytes with irradiated APCs in the presence of the this compound or native HIP2.5 peptide (e.g., 1 µg/mL) for 48-72 hours to activate the T-cells.
-
Harvest the activated BDC2.5 T-cells and wash them with sterile PBS.
-
Inject a defined number of activated T-cells (e.g., 1 x 10⁶ cells) intravenously into NOD.scid recipient mice.
-
Monitor the recipient mice for the onset of diabetes by measuring blood glucose levels regularly (e.g., every 2-3 days). Diabetes is typically defined as a blood glucose reading >250 mg/dL for two consecutive measurements.
Signaling Pathways and Experimental Workflows
The interaction of the peptide-MHC complex with the T-cell receptor initiates a signaling cascade that leads to T-cell activation. The strength and duration of this signal, influenced by the affinity of the peptide, can affect the outcome of the T-cell response.
Caption: Workflow for in vitro and in vivo analysis of BDC2.5 T-cell activation.
The higher affinity of the native HIP2.5 peptide is expected to lead to a more sustained signaling cascade compared to the lower-affinity mimotope. This could potentially result in a lower threshold for T-cell activation and a more robust response at lower peptide concentrations.
Caption: Simplified model of TCR signaling initiated by high-affinity native peptide versus a potent mimotope.
Conclusion
Both the this compound and the native HIP2.5 peptide are valuable reagents for studying autoimmune diabetes in the NOD mouse model. The choice between the two will depend on the specific experimental goals.
-
This compound: A highly potent and commercially available tool ideal for inducing strong and reproducible T-cell activation in a variety of in vitro and in vivo settings. Its well-characterized agonistic properties make it a reliable standard for many experimental systems.[2][3]
-
Native HIP2.5 Peptide: The physiologically relevant ligand for the BDC2.5 TCR.[1] Its higher affinity may be advantageous for studies investigating the nuances of T-cell activation thresholds, TCR signaling dynamics, and for developing more targeted immunotherapies.[4]
Researchers should consider the specific questions being addressed in their studies when selecting between these two important tools. For researchers aiming to mimic the natural course of the autoimmune response, the native peptide would be the more appropriate choice, while the mimotope serves as an excellent tool for robust and consistent experimental activation of the BDC2.5 T-cell population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BDC2.5 Mimotope 1040-31 - 1 mg [anaspec.com]
- 4. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Accelerated type 1 diabetes induction in mice by adoptive transfer of diabetogenic CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BDC2.5 Mimotope 1040-51 and Other BDC2.5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BDC2.5 mimotope 1040-51 with other known agonists for the BDC2.5 T-cell receptor (TCR). The BDC2.5 TCR is a well-characterized, diabetogenic TCR isolated from non-obese diabetic (NOD) mice, making it a critical tool in type 1 diabetes research. Understanding the relative potency and functional outcomes of different agonists is crucial for designing experiments and developing potential immunotherapies. This comparison is based on published experimental data.
Overview of BDC2.5 Agonists
The BDC2.5 T-cell clone is known to be activated by a yet-to-be-fully-characterized autoantigen present in pancreatic beta cells. In the absence of the natural ligand, several mimotopes and other peptide agonists have been identified that can stimulate BDC2.5 T-cells. This guide focuses on the following key agonists:
-
This compound: A synthetic peptide identified through library screening that acts as a potent agonist for the BDC2.5 TCR.[1]
-
Hybrid Insulin (B600854) Peptide 2.5 (HIP2.5): A neo-antigen formed by the fusion of a fragment of insulin C-peptide and a fragment of chromogranin A (ChgA).[2]
-
WE14: A naturally processed peptide derived from chromogranin A.[2][3]
-
ChgA29-42: Another peptide fragment derived from chromogranin A.[2][4]
Quantitative Comparison of Agonist Performance
The following tables summarize the experimental data comparing the efficacy of these agonists in activating BDC2.5 T-cells. The data is primarily sourced from a study by Baker et al. (2020), which utilized splenocytes from BDC2.5 TCR transgenic mice. In this study, the mimotope is referred to as "Mim1," which is understood to be a potent mimotope such as 1040-51.
Table 1: T-Cell Proliferation
| Agonist | Concentration for Half-Maximal Proliferation (EC50) | Maximum Proliferation (% of CD4+ T-cells) |
| This compound (Mim1) | ~1 µM | >80% |
| HIP2.5 | ~1 µM | >80% |
| WE14 | Not reported (minimal proliferation) | <10% |
| ChgA29-42 | Not reported (minimal proliferation) | <10% |
Table 2: Upregulation of T-Cell Activation Markers (at 10 µM peptide concentration)
| Agonist | CD25 MFI (Fold Change over Unstimulated) | CD69 MFI (Fold Change over Unstimulated) | PD-1 MFI (Fold Change over Unstimulated) |
| This compound (Mim1) | ~15 | ~10 | ~8 |
| HIP2.5 | ~15 | ~10 | ~8 |
| WE14 | ~2 | ~2 | ~2 |
| ChgA29-42 | ~2 | ~2 | ~2 |
Table 3: 2D Binding Affinity to BDC2.5 TCR
| Agonist | 2D Affinity (µm⁴) |
| This compound (Mim1) | 5.6 x 10⁻⁴ |
| HIP2.5 | 1.8 x 10⁻³ |
| WE14 | 3.0 x 10⁻⁶ |
| ChgA29-42 | 1.5 x 10⁻⁵ |
Note: Higher 2D affinity values indicate stronger binding.
Qualitative Comparison of Cytokine Secretion
-
This compound and HIP2.5: Both are potent inducers of IFN-γ secretion by BDC2.5 T-cells, consistent with their strong agonistic activity.[5]
-
WE14: In its unmodified form, WE14 is a weak inducer of IFN-γ. However, post-translational modifications, such as treatment with transglutaminase, can significantly enhance its ability to stimulate IFN-γ production.[3]
-
ChgA29-42: This peptide has been shown to activate BDC2.5 T-cells and induce an IFN-γ response.[4]
Signaling Pathways and Experimental Workflows
BDC2.5 TCR Signaling Pathway
Activation of the BDC2.5 TCR by an agonist peptide presented on an MHC class II molecule (I-A^g7^) on an antigen-presenting cell (APC) initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
Caption: BDC2.5 TCR Signaling Cascade.
Experimental Workflow: T-Cell Proliferation Assay (CellTrace™ Violet)
This workflow outlines the key steps in assessing T-cell proliferation in response to agonist stimulation using a fluorescent dye.
Caption: T-Cell Proliferation Assay Workflow.
Experimental Protocols
1. T-Cell Proliferation Assay (using CellTrace™ Violet)
This protocol is adapted from methodologies used in comparative studies of BDC2.5 agonists.
-
Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic NOD mice.
-
Prepare a single-cell suspension and lyse red blood cells.
-
Wash and resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Cell Staining:
-
Add CellTrace™ Violet (or CFSE) to the cell suspension at a final concentration of 5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the stained cells in complete RPMI medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add the BDC2.5 agonist peptides (this compound, HIP2.5, WE14, ChgA29-42) at various concentrations. Include an unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers of interest (e.g., anti-CD4, anti-CD25, anti-CD69).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD4+ T-cell population and examining the histogram of CellTrace™ Violet fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
2. IFN-γ ELISpot Assay
This protocol provides a framework for quantifying IFN-γ secreting cells upon agonist stimulation.
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the plate with complete RPMI medium for 2 hours at room temperature.
-
-
Cell Culture and Stimulation:
-
Prepare a single-cell suspension of splenocytes from BDC2.5 TCR transgenic mice.
-
Add 2 x 10^5 to 5 x 10^5 cells per well to the coated and blocked ELISpot plate.
-
Add the BDC2.5 agonist peptides at desired concentrations. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution (e.g., BCIP/NBT or AEC).
-
Monitor the development of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Conclusion
The this compound and the hybrid insulin peptide HIP2.5 are both potent agonists for the BDC2.5 TCR, demonstrating high binding affinity and inducing robust T-cell proliferation and activation. In contrast, the naturally occurring chromogranin A-derived peptides, WE14 and ChgA29-42, are significantly weaker agonists in their unmodified forms. The choice of agonist for in vitro and in vivo studies will depend on the specific research question. The mimotope 1040-51 and HIP2.5 are suitable for inducing strong, consistent T-cell responses, while WE14 and ChgA29-42 may be more relevant for studying the recognition of naturally processed autoantigens. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing BDC2.5 agonists in their experimental designs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetogenic T-Cell Clones Recognize an Altered Peptide of Chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting edge: vasostatin-1-derived peptide ChgA29-42 is an antigenic epitope of diabetogenic BDC2.5 T cells in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid insulin peptides are neo-epitopes for CD4 T cells in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of BDC2.5 T Cells: A Comparative Guide to Mimotope Potency and Function
For researchers in immunology, autoimmune disease, and drug development, understanding the nuances of T cell receptor (TCR) cross-reactivity is paramount. The BDC2.5 T cell, a well-established clone in the study of type 1 diabetes, serves as a critical tool for investigating the activation of autoreactive T cells. This guide provides a comparative analysis of various mimotopes that stimulate BDC2.5 T cells, supported by experimental data on their binding affinities, functional effects, and the underlying signaling pathways.
The BDC2.5 T cell receptor recognizes a naturally processed peptide from chromogranin A presented by the MHC class II molecule I-Ag7. However, a range of synthetic peptides, or mimotopes, have been identified that can also activate these T cells, often with greater potency. These mimotopes are invaluable for dissecting the mechanisms of T cell activation and for developing antigen-specific immunotherapies. This guide will compare several key BDC2.5 mimotopes, including a potent mimotope with the sequence RTRPLWVRME, the hybrid insulin (B600854) peptide 2.5 (HIP2.5), WE14, and others, to provide a clear framework for their application in research.
Comparative Analysis of BDC2.5 T Cell Mimotopes
The potency and functional outcome of BDC2.5 T cell activation can vary significantly depending on the specific mimotope used. The following tables summarize the available quantitative data to facilitate a direct comparison.
| Mimotope/Peptide | Sequence | 2D Affinity (μm⁴) | Proliferative Response | Cytokine Profile/Functional Outcome | Reference |
| BDC2.5 Mimotope | RTRPLWVRME | Not Reported | Strong agonist | Induces proliferation and cytokine production | [1][2] |
| HIP2.5 | Not fully specified | 1.8 x 10⁻³ | Strong agonist, similar to Mim1 | Elicited strong responses in TCR downregulation, upregulation of CD25, CD69, and PD1 | [3] |
| Mim1 | Not fully specified | 5.6 x 10⁻⁴ | High-potency positive control | Strong agonist for T cell activation | [3] |
| WE14 | Not fully specified | ~1.8 x 10⁻⁵ | No observable response | No significant T cell activation | [3] |
| ChgA₂₉₋₄₂ | Not fully specified | Not Reported | No observable response at low concentrations, activates at high concentrations | Weak agonist | [3] |
| p79 Mimotope | Not fully specified | Not Reported | Stronger than 2.5HIP in vitro | Primarily induced Tr1 (IL-10-producing) Tregs | [1] |
| 2.5HIP Peptide | Not fully specified | Not Reported | Weaker than p79 in vitro | Stimulated Foxp3+ Tregs | [1] |
Note: "Not Reported" indicates that the specific quantitative data was not found in the cited sources. Further research may be required to fill these gaps.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the cross-reactivity of BDC2.5 T cells with different mimotopes.
T Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T cells in response to antigenic stimulation.
-
Cell Preparation: Isolate splenocytes from BDC2.5 TCR transgenic NOD mice. For co-culture experiments, prepare antigen-presenting cells (APCs) by treating splenocytes from NOD mice with mitomycin-C.
-
Co-culture: Co-culture 1x10⁵ BDC2.5 CD4+ T cells with 1x10⁵ mitomycin-C-treated APCs in a 96-well plate.
-
Peptide Stimulation: Add the BDC2.5 mimotope peptide (e.g., RTRPLWVRME) at various concentrations to the wells.
-
Incubation: Incubate the cells for 48 hours.
-
[³H]-Thymidine Pulsing: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the peptide to the cpm in the absence of the peptide.[4]
Flow Cytometry for T Cell Activation Markers
This method is used to assess the expression of cell surface markers associated with T cell activation.
-
Cell Preparation and Staining: Isolate splenocytes from BDC2.5 mice and label them with a cell proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
Peptide Stimulation: Culture the labeled cells with the mimotope of interest at various concentrations for 24 to 72 hours.
-
Antibody Staining: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers such as CD4, TCR Vβ4, CD25, CD69, and PD-1.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data to determine the percentage of cells expressing activation markers and the degree of cell proliferation based on dye dilution.[3]
Adoptive Transfer Model of Type 1 Diabetes
This in vivo model assesses the diabetogenic potential of T cells activated by different mimotopes.
-
T Cell Isolation and Activation: Isolate CD4+ T cells from BDC2.5 TCR transgenic mice. Activate the T cells in vitro for 3 days with a specific mimotope.
-
Cell Transfer: Inject the activated BDC2.5 T cells intravenously into immunodeficient NOD.scid recipient mice.[4][5]
-
Disease Monitoring: Monitor the recipient mice for the development of diabetes by measuring blood glucose levels regularly. Hyperglycemia is typically defined as a blood glucose concentration >250 mg/dL for two consecutive measurements.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Simplified signaling pathway of BDC2.5 T cell activation upon recognition of a mimotope-MHC complex.
Caption: General experimental workflow for comparing the effects of different mimotopes on BDC2.5 T cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental Diabetes Induction: BDC2.5 Mimotope 1040-51 Adoptive Transfer vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BDC2.5 mimotope 1040-51-mediated adoptive transfer model for inducing type 1 diabetes (T1D) in mice with established chemical induction methods using streptozotocin (B1681764) (STZ) and cyclophosphamide (B585) (CY). This document is intended to assist researchers in selecting the most appropriate model for their specific research needs by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Comparison of Efficacy and Disease Progression
The choice of a diabetes induction model significantly impacts the kinetics, synchronicity, and immunological characteristics of the resulting disease. The following tables summarize key quantitative parameters for the BDC2.5 adoptive transfer, STZ, and cyclophosphamide models.
| Parameter | BDC2.5 Adoptive Transfer Model | Streptozotocin (STZ) Model (High-Dose) | Cyclophosphamide (CY) Model |
| Diabetes Incidence | ~100%[1] | Variable, dependent on strain, dose, and administration route. | High in NOD mice (~50% within 2 weeks) |
| Kinetics of Onset | Rapid and synchronous, typically within 11-14 days post-transfer[1][2] | Acute onset of hyperglycemia within days of injection. | Accelerated onset in pre-diabetic NOD mice. |
| Mechanism of β-cell destruction | T-cell mediated autoimmune destruction. | Direct cytotoxic damage to β-cells. | Abrogation of suppressor T-cell mechanisms, accelerating autoimmunity[3]. |
| Immunological Features | Islet infiltration by diabetogenic CD4+ T-cells. | Initial inflammatory infiltrate followed by β-cell necrosis. | Enhanced T-cell mediated insulitis[4]. |
| Parameter | BDC2.5 Adoptive Transfer Model | Streptozotocin (STZ) Model (High-Dose) | Cyclophosphamide (CY) Model |
| Typical Blood Glucose Levels | >250 mg/dL indicates diabetes onset[1] | Can exceed 400-500 mg/dL. | Significantly elevated compared to controls. |
| Insulitis Scores | Severe insulitis develops rapidly[5]. | Varies from peri-insulitis to severe insulitis. | Pronounced insulitis[4]. |
| Model-Specific Advantages | Highly specific to autoimmune T1D; synchronous disease onset. | Technically simple and rapid induction of hyperglycemia. | Accelerates spontaneous autoimmune diabetes in NOD mice. |
| Model-Specific Disadvantages | Requires specialized transgenic mice and cell culture facilities. | Lacks the initial autoimmune trigger of human T1D. | Primarily effective in specific autoimmune-prone strains like NOD mice. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each model.
This compound-Mediated Adoptive Transfer
This protocol is adapted from established methods for inducing diabetes via the transfer of activated diabetogenic T-cells.
1. Isolation and Activation of BDC2.5 CD4+ T-cells:
-
Isolate spleens and lymph nodes from BDC2.5 TCR transgenic NOD mice.
-
Prepare single-cell suspensions.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture purified CD4+ T-cells in complete RPMI-1640 medium.
-
Stimulate the T-cells with this compound (sequence: RTRPLWVRME) at a concentration of 1-10 µg/mL in the presence of antigen-presenting cells (APCs), such as irradiated splenocytes from non-transgenic NOD mice, for 48-72 hours[6].
2. Adoptive Transfer:
-
Harvest the activated BDC2.5 CD4+ T-cells and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein into recipient immunodeficient mice (e.g., NOD-scid).
3. Monitoring Diabetes Development:
-
Monitor blood glucose levels daily or every other day starting from day 5 post-transfer using a glucometer.
-
Consider mice diabetic after two consecutive readings of >250 mg/dL[1].
-
Urine glucose can also be monitored as a non-invasive indicator.
4. Histological Analysis of Insulitis:
-
At the experimental endpoint, euthanize mice and collect pancreata.
-
Fix pancreata in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Score insulitis based on the extent of immune cell infiltration in the islets:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (mononuclear cells surrounding the islet).
-
Score 2: Mild insulitis (<25% of the islet area infiltrated).
-
Score 3: Moderate insulitis (25-75% of the islet area infiltrated).
-
Score 4: Severe insulitis (>75% of the islet area infiltrated).
-
Streptozotocin (STZ)-Induced Diabetes
This protocol describes the induction of diabetes using a single high dose of STZ.
1. Preparation of STZ Solution:
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use. STZ is light-sensitive and unstable in solution.
-
A typical high dose is 150-200 mg/kg body weight.
2. STZ Administration:
-
Fast mice for 4-6 hours before injection.
-
Administer the freshly prepared STZ solution via intraperitoneal (i.p.) injection.
3. Monitoring Diabetes Development:
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically.
-
Hyperglycemia (blood glucose >250 mg/dL) is typically observed within a few days.
4. Histological Analysis of Insulitis:
-
Follow the same procedure as described for the BDC2.5 adoptive transfer model.
Cyclophosphamide (CY)-Induced Diabetes
This protocol is for accelerating diabetes in genetically susceptible NOD mice.
1. Preparation of Cyclophosphamide Solution:
-
Dissolve cyclophosphamide in sterile saline to the desired concentration.
-
A commonly used dose is a single intraperitoneal injection of 200 mg/kg body weight[3].
2. Cyclophosphamide Administration:
-
Administer the CY solution via intraperitoneal (i.p.) injection to pre-diabetic female NOD mice (e.g., 8-10 weeks of age).
3. Monitoring Diabetes Development:
-
Monitor blood glucose levels starting approximately 7-10 days after injection.
-
The onset of diabetes is typically accelerated compared to the spontaneous development in NOD mice.
4. Histological Analysis of Insulitis:
-
Follow the same procedure as described for the BDC2.5 adoptive transfer model.
Visualizing the Mechanisms
To better understand the biological processes underlying these models, the following diagrams illustrate key experimental workflows and signaling pathways.
References
- 1. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Anti-suppressor effect of cyclophosphamide on the development of spontaneous diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and beta-cell destruction in pancreatic islets of NOD mice with spontaneous and cyclophosphamide-accelerated diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BDC2.5 Mimotope 1040-51: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the BDC2.5 mimotope 1040-51, a key research tool in the study of autoimmune diabetes. The following sections detail its biological impact, supported by experimental data and protocols, to inform future research and therapeutic development.
Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the key experimental findings and parameters for the use of this compound in both laboratory and living model settings.
Table 1: In Vitro Effects of this compound
| Parameter | Description | Experimental Details | Observed Effect |
| Target Cells | Diabetogenic CD4+ T cell clone BDC2.5 | Isolated from non-obese diabetic (NOD) mice. | Specific activation and stimulation of BDC2.5 T cells.[1][2] |
| Mechanism | T-Cell Receptor (TCR) Agonist | Binds to the BDC2.5 T-cell receptor, mimicking the natural antigen. | Initiates TCR signaling cascade, leading to T-cell activation.[3][4] |
| Stimulation Assays | IFN-γ ELISPOT | CD4+ BDC2.5 T cells (1.5x10^5/well) cultured with 2 ng/ml of mimotope for 20 hours. | Increased IFN-γ production, which is further enhanced by co-stimulation with an anti-GITR antibody.[5][6][7] |
| Intracellular Cytokine Staining | Spleen, mesenteric lymph node (MLN), and pancreatic lymph node (PLN) cells stimulated overnight with 10 ng/ml of mimotope. | Production of inflammatory cytokines such as TNF-α, IFN-γ, and IL-17 by BDC2.5 T cells.[8] | |
| Proliferation Assay | Purified BDC2.5 CD4+ T cells co-cultured with irradiated NOD antigen-presenting cells (APCs) in the presence of the mimotope. | Dose-dependent proliferation of BDC2.5 T cells.[8] |
Table 2: In Vivo Relevance and Application of this compound
| Application | Description | Experimental Details | Observed In Vivo Effect |
| Adoptive Transfer Model | In vitro activation of BDC2.5 T cells prior to transfer into recipient mice. | BDC2.5 T cells are stimulated with the mimotope in vitro, labeled (e.g., with CFSE), and then injected into NOD or NOD.scid mice.[5][6][7][9] | Activated BDC2.5 T cells migrate to the pancreatic lymph nodes and islets, where they proliferate and can induce diabetes.[5][6][7][8] |
| Costimulation Studies | Investigating the role of other signaling pathways on activated T cells. | Mimotope-activated BDC2.5 T cells are transferred into mice that are subsequently treated with agents like anti-GITR antibodies. | Anti-GITR antibody treatment significantly increases the migration, proliferation, and activation of BDC2.5 T cells within the pancreas and draining lymph nodes, accelerating diabetes onset.[5][6][7] |
| Regulatory T Cell Studies | Assessing the suppressive function of regulatory T cells (Tregs). | Insulin-reactive Tregs are co-transferred with mimotope-stimulated BDC2.5 T cells into recipient mice. | Tregs can suppress the proliferation and diabetogenic activity of BDC2.5 T cells, often through mechanisms involving TGF-β signaling.[10] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Protocol 1: In Vitro T-Cell Stimulation and IFN-γ ELISPOT Assay
-
Plate Coating: Coat a 96-well PVDF plate overnight with an anti-IFN-γ antibody.
-
Cell Preparation: Isolate CD4+ T cells from the spleen of BDC2.5 transgenic NOD mice.
-
Cell Plating: Add 1.5 x 10^5 CD4+ BDC2.5 T cells per well.
-
Stimulation: Add this compound to a final concentration of 2 ng/ml. For costimulation studies, add varying concentrations of anti-GITR antibody.
-
Incubation: Culture the cells for 20 hours.
-
Detection: Remove cells and add a biotinylated anti-IFN-γ antibody, followed by streptavidin-horseradish peroxidase and a suitable substrate (e.g., AEC).
-
Analysis: Count the number of IFN-γ spots, representing spot-forming cells (SFC) per million cells.[6]
Protocol 2: In Vivo Adoptive Transfer of Activated BDC2.5 T Cells
-
T-Cell Activation: Culture splenocytes from BDC2.5 transgenic mice (2 x 10^6 cells/ml) with irradiated NOD splenocytes (2 x 10^6 cells/ml) and this compound (e.g., 5 µg/mL).[9]
-
Cell Culture: After 3 days, supplement the medium with recombinant IL-2 (5 U/ml).
-
Cell Preparation: After an additional 2 days, harvest the activated T cells. For tracking studies, label the cells with CFSE prior to injection.
-
Injection: Intravenously inject 10^7 activated BDC2.5 T cells into recipient mice (e.g., 3-4 week-old NOD mice).[5][7]
-
Monitoring: Monitor the mice for the development of diabetes (e.g., by checking blood glucose levels).
-
Analysis: At a designated time point (e.g., day 7), sacrifice the mice and recover cells from the pancreatic islets and lymph nodes for analysis by flow cytometry to assess T-cell migration and proliferation (based on CFSE dilution).[5][7]
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: Workflow for the in vitro activation and analysis of BDC2.5 T-cells.
Caption: Experimental workflow for the in vivo adoptive transfer model.
Caption: Simplified signaling pathway in BDC2.5 T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. rupress.org [rupress.org]
- 4. Thymic self-recognition-mediated TCR signal strength modulates antigen-specific CD8+ T cell pathogenicity in non-obese diabetic mice [elifesciences.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Mechanisms Employed by Mouse T Cells to Destroy Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - TGF-β signaling is required for the function of insulin-reactive T regulatory cells [jci.org]
A Head-to-Head Comparison of Positive Controls for T-Cell Activation in Type 1 Diabetes Research
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in designing experiments to study autoimmune responses in Type 1 Diabetes (T1D). This guide provides an objective comparison of the BDC2.5 mimotope 1040-51 with two other commonly used autoantigens, Glutamic Acid Decarboxylase 65 (GAD65) and Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein (IGRP), for inducing diabetogenic T-cell responses in the Non-Obese Diabetic (NOD) mouse model.
This comparison guide synthesizes available experimental data to evaluate the performance of these positive controls in key assays used in T1D research: the T-cell proliferation assay and the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assay. Detailed experimental protocols are provided to facilitate the replication of these studies.
Performance Comparison of Positive Controls
The this compound is a synthetic peptide designed to be a potent activator of the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from NOD mice.[1][2] GAD65 and IGRP are naturally occurring autoantigens that are also recognized by the immune system in T1D. The choice of positive control can significantly impact the interpretation of experimental results.
| Positive Control | Description | Typical Concentration for T-Cell Activation | Reported Performance |
| This compound | A synthetic mimotope peptide for the BDC2.5 T-cell clone.[1][2] | 0.1 - 10 µg/mL (T-cell proliferation)[3][4]; 2 ng/mL (ELISPOT) | Elicits strong proliferative responses and IFN-γ secretion from BDC2.5 T cells.[3][5] |
| GAD65 Peptides | Peptides derived from the 65 kDa isoform of glutamic acid decarboxylase, a major autoantigen in T1D. | 10 - 100 µg/mL (T-cell proliferation)[6] | Induces proliferation of splenocytes from pre-diabetic and diabetic NOD mice.[6] Responses can be variable between different GAD65 peptides. |
| IGRP Peptides | Peptides from Islet-Specific Glucose-6-Phosphatase Catalytic Subunit-Related Protein, another key autoantigen. | 10 - 100 µg/mL (T-cell proliferation)[2] | Induces proliferation of splenocytes from both young and diabetic NOD mice.[2] |
Experimental Protocols
Detailed methodologies for the T-cell proliferation assay and the IFN-γ ELISPOT assay are provided below. These protocols are based on methodologies reported in the scientific literature and serve as a guide for researchers.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to antigenic stimulation by labeling the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
Materials:
-
Spleen or lymph nodes from NOD mice
-
This compound, GAD65 peptide, or IGRP peptide
-
Complete RPMI-1640 medium
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of splenocytes or lymph node cells from NOD mice.
-
Label the cells with CFSE according to the manufacturer's instructions. A typical concentration is 0.5 µM for 10 minutes at 37°C.[7]
-
Wash the labeled cells and resuspend them in complete RPMI-1640 medium.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/well.
-
Add the desired concentration of this compound, GAD65 peptide, or IGRP peptide to the wells. Include a no-antigen control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.[7]
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell population of interest. Proliferation is measured by the dilution of the CFSE signal.
IFN-γ ELISPOT Assay
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-bottomed 96-well plates
-
Anti-mouse IFN-γ capture antibody
-
Spleen or lymph nodes from NOD mice
-
This compound, GAD65 peptide, or IGRP peptide
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
ELISPOT plate reader
Protocol:
-
Coat the PVDF-bottomed 96-well plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare a single-cell suspension of splenocytes or lymph node cells from NOD mice.
-
Add 1 x 10^6 cells/well to the coated plate.[8]
-
Add the desired concentration of this compound (e.g., 2 ng/mL), GAD65 peptide, or IGRP peptide to the wells. Include a no-antigen control and a positive control (e.g., anti-CD3 antibody).[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the number of spots in each well using an ELISPOT plate reader.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by peptide-MHC complex recognition.
Caption: Workflow for the CFSE-based T-cell proliferation assay.
References
- 1. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory T cells induced by single peptide liposome immunotherapy suppress islet-specific T cell responses to multiple antigens and protect from autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel T-cell epitopes on 65 kDa and 67 kDa glutamic acid decarboxylase relevant in autoimmune responses in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. researchgate.net [researchgate.net]
Navigating T Cell Stimulation: A Comparative Guide to BDC2.5 Mimotope 1040-51 Alternatives
For researchers, scientists, and drug development professionals engaged in type 1 diabetes research, the selection of appropriate T cell stimuli is critical. The BDC2.5 T cell receptor (TCR) transgenic mouse model is a cornerstone of this research, and the mimotope 1040-51 has been a standard for activating these diabetogenic T cells. However, a growing body of evidence highlights several alternative peptides with varying potencies and characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagents for your research needs.
This guide details the performance of various peptides relative to each other in stimulating BDC2.5 T cells, focusing on key metrics such as T cell receptor affinity, proliferation, and activation marker expression. Detailed protocols for the key experimental assays are also provided to ensure reproducibility and aid in experimental design.
Performance Comparison of BDC2.5 TCR Ligands
The selection of a peptide for T cell stimulation can significantly impact experimental outcomes. The following table summarizes the quantitative data available for key alternatives to the BDC2.5 mimotope 1040-51.
| Peptide/Mimotope | Sequence | Type | 2D TCR Affinity (AcKa, µm4) | T Cell Proliferation | Key Findings |
| HIP2.5 | Not Specified | Hybrid Insulin (B600854) Peptide | 1.8 x 10-3 | Strong | Possesses the highest measured 2D affinity for the BDC2.5 TCR, approximately 100 times greater than WE14. It induces robust T cell proliferation, with even the lowest concentrations achieving complete cell division.[1] |
| Mim1 | Not Specified | Mimotope | 5.6 x 10-4 | Strong | A high-potency mimotope that serves as a positive control in many studies. It demonstrates high 2D affinity and induces strong T cell proliferation, comparable to HIP2.5.[1] |
| 1040-51 | Not Specified | Mimotope | Data not available | Strong Agonist | The traditional mimotope for BDC2.5 T cell stimulation, often used as a standard for comparison.[2][3] |
| RTRPLWVRME | RTRPLWVRME | Mimotope | Data not available | Agonist | Used for in vitro and in vivo stimulation of BDC2.5 T cells. Also referred to as m63 or p79.[4][5][6] |
| 1040-31 (p31) | Not Specified | Superagonist Mimotope | Data not available | Superagonist | A previously identified superagonist that does not correspond to a natural protein sequence and is used to activate BDC2.5 T cells for adoptive transfer models.[7] |
| 1040-79 | Not Specified | Mimotope | Data not available | Agonist | Elicits modest T cell recognition that is significantly enhanced with targeting to endosomal/lysosomal compartments.[8] |
| TGase-treated WE14 | Modified WE14 | Altered Peptide | Data not available | Strong Agonist | Enzymatic treatment of WE14 significantly increases its antigenicity for BDC2.5 T cells and accelerates the transfer of diabetes in vivo.[4] |
| WE14 | ChgA358–371 | Natural Peptide Fragment | 3.0 x 10-6 | Minimal/None | A naturally occurring peptide from Chromogranin A. It has a very low 2D affinity and is minimally stimulatory for BDC2.5 T cells in vitro.[1] |
| ChgA29–42 | ChgA29–42 | Natural Peptide Fragment | Marginally higher than WE14 | Minimal/None | Another natural peptide from Chromogranin A. It also has a low 2D affinity and fails to induce significant proliferation of BDC2.5 T cells in vitro.[1] |
| Microbial Peptides | Various | Microbial Mimics | Data not available | Varied | Peptides from common viral and bacterial pathogens have been identified that can stimulate BDC2.5 T cells, suggesting a role for molecular mimicry.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the T cell activation signaling pathway and a general experimental workflow for comparing peptide stimuli.
Experimental Protocols
In Vitro T Cell Proliferation Assay using CellTrace™ Violet (CTV)
This protocol is adapted from studies assessing BDC2.5 T cell proliferation in response to various peptides[1].
a. Cell Preparation:
-
Isolate splenocytes from BDC2.5 TCR transgenic mice.
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Label the purified BDC2.5 CD4+ T cells with CellTrace™ Violet (CTV) dye at a final concentration of 5 µM in PBS for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5-10 volumes of complete RPMI medium containing 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
Prepare antigen-presenting cells (APCs) by irradiating splenocytes from non-transgenic NOD mice (3000 rads).
b. T Cell Stimulation:
-
Plate the irradiated APCs at a density of 5 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the peptide of interest (e.g., HIP2.5, Mim1, WE14, ChgA29-42) at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM).
-
Add 1 x 10^5 CTV-labeled BDC2.5 CD4+ T cells to each well.
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
c. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers such as CD4, TCR Vβ4, and activation markers like CD25 and CD69.
-
Analyze the cells using a flow cytometer.
-
Gate on the CD4+Vβ4+ T cell population and assess proliferation based on the dilution of the CTV dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the expression of activation markers on the proliferating T cells.
In Vivo Adoptive Transfer Model of Diabetes
This protocol is a generalized procedure based on methodologies described for inducing diabetes in NOD.scid mice using BDC2.5 T cells[4].
a. T Cell Activation (for activated transfer models):
-
Isolate splenocytes from BDC2.5 TCR transgenic mice.
-
Culture the splenocytes (2 x 10^6 cells/mL) with irradiated NOD splenocytes (2 x 10^6 cells/mL) as APCs.
-
Add the desired stimulating peptide (e.g., 10 µg/mL of RTRPLWVRME or TGase-treated WE14) to the culture.
-
Culture for 3-4 days at 37°C in a 5% CO2 incubator.
b. Adoptive Transfer:
-
Harvest the activated BDC2.5 T cells from the in vitro culture.
-
Wash the cells twice with sterile PBS.
-
Inject 5 x 10^6 activated BDC2.5 T cells intravenously (i.v.) or intraperitoneally (i.p.) into 6- to 8-week-old immunodeficient recipient mice (e.g., NOD.scid or NOD.Rag1-/-).
c. Diabetes Monitoring:
-
Monitor the recipient mice for the onset of diabetes starting 5 days after the transfer.
-
Check for glycosuria daily using Diastix strips.
-
Confirm diabetes by measuring blood glucose levels. A mouse is considered diabetic when blood glucose levels are consistently above 250 mg/dL.
2D TCR Affinity Measurement using Micropipette Adhesion Frequency Assay
This is a specialized technique that measures the binding affinity between a T cell and a ligand-coated surface in a two-dimensional context, mimicking the interaction between a T cell and an APC[1].
a. Preparation of Ligand-Coated Red Blood Cells (RBCs):
-
Biotinylate human red blood cells (RBCs).
-
Coat the biotinylated RBCs with streptavidin.
-
Incubate the streptavidin-coated RBCs with biotinylated I-Ag7 MHC class II molecules pre-loaded with the peptide of interest (e.g., HIP2.5, Mim1, WE14, ChgA29-42).
b. Micropipette Adhesion Assay:
-
A single BDC2.5 T cell is held by a micropipette.
-
A single peptide-MHC-coated RBC is held by another micropipette.
-
The two cells are brought into contact for a defined period (contact time).
-
The cells are then separated, and adhesion is detected by the elongation of the RBC.
-
This process is repeated multiple times for various contact times to determine the adhesion frequency (the probability of adhesion).
c. Data Analysis:
-
The adhesion frequency is plotted against the contact time.
-
A kinetic model is fitted to the data to calculate the effective 2D affinity (AcKa) and the off-rate (koff) of the TCR-pMHC interaction.
Conclusion
The landscape of tools for stimulating BDC2.5 T cells has expanded beyond the traditional 1040-51 mimotope. For researchers seeking potent T cell activation, the hybrid insulin peptide HIP2.5 and the mimotope Mim1 stand out as superior alternatives, demonstrating significantly higher TCR affinity and robust induction of T cell proliferation. In contrast, the naturally occurring chromogranin A-derived peptides, WE14 and ChgA29–42 , are weak agonists and may be more suitable for studies investigating the fine-tuning of T cell responses or tolerance induction. Furthermore, the use of altered peptides like TGase-treated WE14 or superagonists such as 1040-31 can be valuable for specific applications requiring maximal T cell activation. The choice of stimulant should be carefully considered based on the specific research question and the desired level of T cell response. The data and protocols presented in this guide offer a foundation for making informed decisions and designing rigorous, reproducible experiments in the field of type 1 diabetes research.
References
- 1. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of two dimensional TCR and pMHC interactions determine T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of 2D Affinity to T Cell Functional Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. In Vitro–expanded Antigen-specific Regulatory T Cells Suppress Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adhesion Frequency Assay for In Situ Kinetics Analysis of Cross-Junctional Molecular Interactions at the Cell-Cell Interface - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of BDC2.5 and Mimotope 1040-51 in Type 1 Diabetes Research
An Objective Comparison of Preclinical Therapeutic Strategies Investigated Using the BDC2.5 T-Cell Model in Type 1 Diabetes Research
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas.[1] A critical tool in the preclinical study of this disease is the non-obese diabetic (NOD) mouse, which spontaneously develops a form of autoimmune diabetes that shares many characteristics with the human condition.[1] Within this model, the BDC2.5 T-cell clone, a diabetogenic CD4+ T-cell line originally isolated from a diabetic NOD mouse, has become an invaluable asset for investigating disease mechanisms.[1] The natural antigen that this T-cell clone targets remains unknown.[1]
To overcome this limitation, researchers have identified "mimotopes," which are peptides that can mimic the natural antigen and effectively stimulate the BDC2.5 T-cells. The agonist peptide 1040-51 is a widely used BDC2.5 mimotope that facilitates the in vitro and in vivo activation of these diabetogenic T-cells.[2][3][4] This allows for precise, controlled experiments to test the efficacy of novel therapeutic interventions aimed at preventing or reversing autoimmune diabetes. This guide provides a comparative overview of several such therapeutic strategies, presenting the experimental data and methodologies that rely on the BDC2.5 T-cell and its mimotope, 1040-51.
Glucocorticoid-Induced Tumor Necrosis Factor Receptor (GITR) Pathway Blockade
The interaction between the GITR and its ligand (GITRL) is a key pathway in regulating the balance between effector T-cells and regulatory T-cells (Tregs).[2] Studies have shown that triggering GITR can activate effector T-cells, and blocking this pathway presents a potential therapeutic avenue for T1D.[2][4]
Experimental Data
Table 1: Efficacy of GITR/GITRL Pathway Blockade in NOD Mice
| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |
|---|---|---|---|---|
| BDC2.5 T-cell Transfer into NOD Mice | Anti-GITRL Antibody (1 mg/injection) | Reduced migration of BDC2.5 T-cells to pancreatic lymph nodes | 3.3% of total CD4+ T-cells vs. 5.1% in controls (p<0.05) | [5] |
| BDC2.5 T-cell Transfer into NOD Mice | Anti-GITRL Antibody (1 mg/injection) | Decreased proliferation of BDC2.5 T-cells in pancreatic lymph nodes | 22% of BDC2.5 T-cells underwent at least one division vs. 34.5% in controls | [5] |
| BDC2.5 T-cell Transfer into NOD Mice | Anti-GITRL Antibody (1 mg/injection) | Reduced CD4+ T-cell infiltration in pancreatic islets | 17.9% vs. 24.8% in controls (p<0.05) | [2] |
| Pre-diabetic NOD Mice (11 weeks old) | Anti-GITRL Antibody (1 mg/week for 4 weeks) | Protection from diabetes | 33.3% diabetes incidence vs. 100% in controls at 32 weeks (p<0.001) |[4] |
Experimental Protocols
BDC2.5 T-Cell Transfer and Proliferation Assay:
-
Cell Preparation: CD4+ T-cells from BDC2.5 TCR transgenic NOD mice were labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Animal Model: 10 million CFSE-labeled BDC2.5 T-cells were intravenously infused into 3- to 4-week-old NOD mice.[4]
-
Treatment: Recipient mice were treated with a neutralizing anti-GITRL antibody (1 mg/injection) on days 0, 1, and 4 after the cell transfer.[4]
-
Analysis: On day 7, cells were recovered from pancreatic islets and lymph nodes. The proliferation of BDC2.5 T-cells was assessed by measuring the dilution of CFSE using flow cytometry. Specific detection of BDC2.5 T-cells was achieved using an I-Ag7 MHC class II tetramer presenting a specific mimotope (p79).[2][5]
IFN-γ ELISPOT Assay:
-
Objective: To measure the effect of GITR stimulation on T-cell function.
-
Method: CD4+ BDC2.5 T-cells (1.5 x 105 cells/well) were cultured with the agonist mimotope peptide 1040-51 (2 ng/ml).[2][4][5] Increasing concentrations of an agonistic anti-GITR antibody were added to the culture.[2][4][5]
-
Endpoint: After 20 hours, the secretion of IFN-γ was detected using an ELISPOT assay, which quantifies the number of cytokine-secreting cells as spot-forming cells (SFC) per million cells.[2][4][5]
Visualizations
Toll-Like Receptor 4 (TLR4) Inhibition
Toll-like receptor 4 (TLR4) is a component of the innate immune system that can modulate adaptive immunity. Its role in the activation of diabetogenic T-cells has been investigated as a potential therapeutic target.[6]
Experimental Data
Table 2: Efficacy of TLR4 Inhibitor CLI-095 in NOD Mice
| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |
|---|---|---|---|---|
| In Vitro BDC2.5 Splenocytes | CLI-095 (10 µg/ml) + 1040-51 Mimotope | Decreased antigen-specific proliferation of CD4+ T-cells | Significant reduction in CFSE dilution compared to vehicle | [6] |
| 8-week-old female NOD mice | CLI-095 (1 mg/ml, twice weekly) | Prevention of spontaneous diabetes | ~10% incidence at 26 weeks vs. ~80% in vehicle-treated mice (p ≤ 0.05) | [6] |
| 12-week-old female NOD mice | CLI-095 (0.3 and 1 mg/ml) | Reduced lymphocytic infiltration of islets (insulitis) | Majority of islets had no infiltration (score 0) vs. majority with infiltration (score 2-3) in vehicle-treated mice |[6] |
Experimental Protocols
In Vitro Antigen-Specific Proliferation Assay:
-
Cell Preparation: Splenocytes from BDC2.5 TCR transgenic NOD mice were labeled with CFSE.
-
Culture Conditions: CFSE-labeled splenocytes were stimulated for 48 hours with varying concentrations (0.05 to 1 µg/ml) of the BDC2.5 mimotope 1040-51.[6] The cultures were treated with either the TLR4 signaling inhibitor CLI-095 (10 µg/ml) or a vehicle (DMSO).[6]
-
Analysis: T-cell proliferation was measured by CFSE dilution using flow cytometry.[6]
Spontaneous Diabetes and Insulitis Analysis:
-
Animal Model: Eight-week-old female NOD mice were used.
-
Treatment: Mice were treated intraperitoneally twice a week with CLI-095 (0.1, 0.3, or 1 mg/ml) or vehicle until 26 weeks of age.[6] Diabetes incidence was monitored by measuring blood glucose levels.
-
Histology: For insulitis scoring, pancreata were harvested from mice at 12 weeks of age. Islets were scored blindly on a scale of 0 to 3 (0 = no infiltration, 1 = peri-insulitis, 2 = <50% infiltration, 3 = >50% infiltration).[6]
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 5. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of BDC2.5 Mimotope 1040-51
Essential guidance for the safe and compliant disposal of a key research peptide, ensuring laboratory safety and environmental protection.
For researchers and drug development professionals working with BDC2.5 mimotope 1040-51, a critical component in autoimmune diabetes research, adherence to proper disposal protocols is paramount.[1] While specific disposal instructions for this mimotope are not individually published, established guidelines for the disposal of synthetic research-grade peptides provide a clear and safe path forward. The fundamental principle is to treat all materials contaminated with this compound as hazardous chemical waste, ensuring that it is never disposed of in regular trash or poured down the drain.[2]
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, a thorough hazard assessment is crucial. The toxicological properties of many research-grade peptides, including this compound, have not been fully investigated.[3] Therefore, it is prudent to handle it with caution, assuming it is a potentially hazardous substance.[4][5] Always consult your institution's specific guidelines for chemical waste disposal and review the Safety Data Sheet (SDS) for similar research chemicals if one for this specific peptide is unavailable.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[4]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2][4]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[4]
Step-by-Step Disposal Protocol
The proper disposal method depends on whether the waste is in liquid or solid form. All disposal activities should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.[2]
Liquid Waste Disposal (Solutions containing this compound):
-
Chemical Inactivation (Recommended): To provide an additional layer of safety, chemical inactivation is the preferred first step for liquid peptide waste.[3] This process denatures the peptide, rendering it biologically inactive.[4] Common methods involve hydrolysis by treating the solution with a strong acid or base, or oxidation with a bleach solution.[3][4][6]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[3][4]
-
Containerization: Pour the inactivated and neutralized solution into a designated, leak-proof hazardous waste container.[7] The container must be compatible with the chemical contents.[8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound" and any solvents or reagents), concentration, and the date of accumulation.[7][9]
Solid Waste Disposal (Contaminated labware):
-
Segregation: All solid items contaminated with this compound, such as vials, pipette tips, gloves, and absorbent paper, must be segregated from regular trash at the point of generation.[2][4][5]
-
Containerization: Place all contaminated solid waste into a designated, leak-proof solid hazardous waste container.[3][4] This container should be clearly marked and kept closed except when adding waste.[5][10]
-
Labeling: Label the solid waste container with "Hazardous Waste," and list the contaminating chemical ("this compound").[3]
Chemical Inactivation Protocols
While a specific protocol for this compound is not available, the following table summarizes general parameters for common peptide inactivation methods. Researchers should consult with their institution's Environmental Health and Safety (EHS) department to determine the most appropriate method.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% bleach solution (final concentration of 0.5-1.0%)[4] | 30-60 minutes[4][6] | Effective for many peptides but can be corrosive. Neutralization may be required before final disposal.[4][6] |
| Strong Acid (e.g., HCl) | 1 M Hydrochloric Acid (HCl)[3][4] | Minimum 24 hours for hydrolysis[3] | Highly effective but requires a subsequent neutralization step to a pH between 6.0 and 8.0.[3][4] |
| Strong Base (e.g., NaOH) | 1 M Sodium Hydroxide (NaOH)[3][4] | Minimum 30 minutes[4] | Highly effective but requires a subsequent neutralization step.[4] |
Waste Storage and Final Disposal
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety and regulatory compliance.
-
Storage Location: Store all labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5] This area should be away from general lab traffic and incompatible materials.[3][5]
-
Secondary Containment: Liquid waste containers should be kept in secondary containment trays to prevent spills.[5][10]
-
Final Disposal: Once a waste container is approximately 90% full, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.[2][3][5] Do not mix different waste streams unless explicitly permitted by your EHS office.[3]
Experimental Workflows and Logical Relationships
To ensure clarity and compliance, the disposal process for this compound can be visualized as a structured workflow. The following diagram illustrates the decision-making and procedural steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. cosmicpeptides.com [cosmicpeptides.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of BDC2.5 mimotope 1040-51. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental workflows. This compound is a synthetic peptide utilized in immunological research, particularly in studies of autoimmune diabetes involving the diabetogenic T cell clone BDC2.5, isolated from non-obese diabetic (NOD) mice.[1][2][3]
Immediate Safety and Handling Precautions
Personnel should handle this compound with caution in a designated laboratory area.[4][5] As with many research-grade peptides, specific toxicological properties have not been extensively characterized.[6] Therefore, treating the substance as potentially hazardous is a prudent measure. The lyophilized powder can be volatile and easily aerosolized, necessitating careful handling to avoid inhalation.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Standard and Use |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant to protect against dust particles and splashes. A face shield is recommended when handling larger quantities or if there is a significant splash hazard. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing and handling the lyophilized powder to prevent inhalation.[5] |
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6] |
| Skin Contact | Wash the affected area thoroughly with soap and running water. Seek medical attention if irritation develops or persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe and effective use of this compound.
Caption: Workflow for handling this compound.
Experimental Protocols: Reconstitution and Storage
Reconstitution of Lyophilized Peptide
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Selection : The choice of solvent depends on the peptide's sequence and intended use. For many peptides, sterile, nuclease-free water is a suitable solvent. If solubility is an issue, a small amount of a co-solvent such as DMSO or acetonitrile (B52724) may be used, followed by dilution with the aqueous buffer of choice. Always consult the manufacturer's specific recommendations if available.
-
Reconstitution : In a fume hood or biosafety cabinet, carefully weigh the desired amount of lyophilized powder. Add the appropriate volume of the selected solvent to the vial to achieve the desired stock solution concentration. Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting : To prevent multiple freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
Storage of Stock Solutions
-
Short-term (up to 1 month) : Store aliquots at -20°C.
-
Long-term (up to 6 months) : For extended storage, aliquots should be kept at -80°C.
-
Working Solutions : It is not recommended to store peptides in dilute working solutions for extended periods. Prepare fresh dilutions from the frozen stock aliquots for each experiment.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills. These items should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and working solutions should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of peptide solutions down the drain.
-
Disposal Compliance : All waste must be disposed of in accordance with institutional, local, state, and federal regulations. Coordinate with your institution's Environmental Health and Safety (EHS) department for the proper collection and disposal by a licensed hazardous waste contractor.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
